molecular formula C10H10N2O2S B6593981 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid CAS No. 885523-98-8

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Cat. No.: B6593981
CAS No.: 885523-98-8
M. Wt: 222.27 g/mol
InChI Key: PAYFKGZXZLDWJW-UHFFFAOYSA-N
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Description

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYFKGZXZLDWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149575
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-98-8
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who are engaged in the characterization and formulation of this and structurally related compounds. Recognizing the current scarcity of public-domain data on this specific molecule, this guide emphasizes the foundational principles of solubility, outlines a robust experimental methodology for its determination, and offers expert insights into solvent selection based on the compound's structural attributes. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1] For a compound like 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, a substituted isonicotinic acid derivative, a thorough understanding of its solubility profile in a range of organic solvents is a non-negotiable prerequisite for successful formulation development, toxicological studies, and ultimately, clinical application.

This guide will delve into the theoretical and practical aspects of determining the solubility of this specific heterocyclic compound. We will explore the molecular characteristics that govern its solubility and present a detailed, field-proven protocol for accurate and reproducible solubility assessment.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guidepost in this context.[2][3] Let us dissect the structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid to anticipate its solubility characteristics.

  • Isonicotinic Acid Backbone: The pyridine ring with a carboxylic acid at the 4-position forms the core of the molecule. Isonicotinic acid itself is an amphoteric compound, soluble in both acidic and basic aqueous solutions, and also exhibits solubility in hot water and ethanol, while being sparingly soluble in cold water and ether.[4]

  • Functional Group Contributions:

    • Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents.

    • Mercapto Group (-SH): The thiol group is also polar and can participate in hydrogen bonding, albeit to a lesser extent than a hydroxyl group. It can also form coordination complexes with metals.[5]

    • Cyano Group (-CN): The nitrile group is strongly polar and a good hydrogen bond acceptor, which can enhance solubility in polar solvents.

    • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and will contribute to the lipophilicity of the molecule, potentially increasing its solubility in nonpolar organic solvents.

Based on this structural analysis, 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is expected to be a moderately polar compound with the potential for solubility in a range of polar organic solvents. The presence of both hydrogen bond donors and acceptors, alongside a nonpolar alkyl group, suggests a nuanced solubility profile that warrants empirical determination.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the interplay of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The process can be conceptually broken down into three steps:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the energy changes in these three steps. A successful dissolution process generally involves strong solute-solvent interactions that compensate for the energy required to break the solute-solute and solvent-solvent interactions.[6]

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

While high-throughput kinetic assays are useful for initial screening, the determination of thermodynamic solubility provides the true equilibrium value, which is essential for formulation and development decisions.[7][8] The shake-flask method remains the "gold standard" for this purpose.[9]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Protocol

Materials:

  • 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (solid)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, pre-tested for low binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical balance

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[10]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles. It is advisable to discard the first few drops of the filtrate to minimize any potential adsorption to the filter membrane.[7]

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.[10]

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Solid Phase Analysis:

    • After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD, DSC, or FTIR) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess compound B Add precise solvent volume A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge samples D->E F Withdraw supernatant E->F J Analyze residual solid (XRPD) E->J G Filter supernatant (0.22 µm) F->G H Dilute for analysis G->H I Quantify via HPLC H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Solvent Selection and Expected Solubility Trends

The choice of organic solvents for solubility testing should be guided by their polarity, hydrogen bonding capabilities, and their relevance to potential applications (e.g., formulation, synthesis).

Solvent Class Polarity (Dielectric Constant) Hydrogen Bonding Expected Solubility Rationale
Methanol Polar Protic32.7Donor & AcceptorHigh solubility expected due to strong hydrogen bonding with the carboxylic acid, mercapto, and cyano groups.
Ethanol Polar Protic24.5Donor & AcceptorGood solubility anticipated, similar to methanol, but potentially slightly lower due to its reduced polarity.
Isopropanol Polar Protic19.9Donor & AcceptorModerate solubility expected, likely lower than methanol and ethanol due to increased nonpolar character.
Acetone Polar Aprotic20.7AcceptorModerate to good solubility is likely, as acetone can accept hydrogen bonds from the carboxylic acid and mercapto groups.
Acetonitrile Polar Aprotic37.5AcceptorModerate solubility is expected; despite its high polarity, it is a weaker hydrogen bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7AcceptorVery high solubility is anticipated. DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds.[11]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7AcceptorHigh solubility is expected, similar to DMSO, due to its strong hydrogen bond accepting capability.
Tetrahydrofuran (THF) Polar Aprotic7.6AcceptorModerate to low solubility is predicted. While it can accept hydrogen bonds, its overall polarity is lower.
Toluene Nonpolar2.4NonePoor solubility is expected due to the significant polarity mismatch with the solute.
Hexane Nonpolar1.9NoneVery poor to negligible solubility is expected.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is also crucial to report the solid form of the compound used in the study (e.g., crystalline form I, amorphous). Any observations, such as color changes or the formation of solvates, should be documented.

Conclusion

Determining the solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in organic solvents is a foundational step in its development as a potential therapeutic agent. While theoretical predictions based on its structure provide valuable guidance, empirical determination using a robust and validated method like the shake-flask protocol is indispensable. The data generated from such studies will be instrumental in guiding formulation strategies, enabling toxicological assessments, and ultimately, unlocking the full therapeutic potential of this compound.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Wikipedia. (n.d.). Isonicotinamide.
  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID.
  • 3-MERCAPTOPROPIONIC ACID |. (n.d.).

Sources

Strategic Synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthetic pathway for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CAS 885523-98-8).[1] A critical scaffold in the development of bioactive heterocyclic compounds, this molecule combines a pyridine core with sterically demanding isopropyl substitution and versatile mercapto-cyano functionalities.[1]

The protocol detailed herein utilizes a convergent Claisen-Cyclization strategy , selected for its scalability, regioselectivity, and use of commercially accessible precursors. Unlike one-pot multicomponent reactions that often suffer from byproduct formation, this stepwise approach allows for the isolation and purification of the critical diketo-ester intermediate, ensuring high fidelity in the final cyclization event.[1]

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary phases: the construction of the 1,3,4-tricarbonyl skeleton and the subsequent heteroannulation.

Mechanistic Logic[1][2]
  • Disconnection of the Pyridine Core: The N1-C2 and C3-C4 bonds are the strategic disconnection points.[1] This reveals two synthons: a 1,3-dinucleophile (Cyanothioacetamide) and a 1,3-dielectrophile (Ethyl 5-methyl-2,4-dioxohexanoate).[1]

  • Regiocontrol: The isopropyl group directs the initial condensation. The steric bulk of the isopropyl group at the C6 position (in the final ring) originates from the ketone precursor, while the C4-carboxyl functionality is derived from the oxalate moiety.[1]

Retrosynthesis Target 3-Cyano-6-isopropyl- 2-mercaptoisonicotinic Acid Intermediate Ethyl 3-cyano-6-isopropyl- 2-mercaptoisonicotinate Target->Intermediate Hydrolysis Precursor1 Ethyl 5-methyl- 2,4-dioxohexanoate Intermediate->Precursor1 Cyclization Precursor2 2-Cyanothioacetamide Intermediate->Precursor2 + Base RawMat1 Diethyl Oxalate Precursor1->RawMat1 Claisen Condensation RawMat2 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Precursor1->RawMat2 + NaOEt

Caption: Retrosynthetic breakdown revealing the convergent assembly of the pyridine core from oxalate and ketone precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate

This step involves a Claisen condensation between diethyl oxalate and 3-methyl-2-butanone.[1] The control of temperature is critical to prevent self-condensation of the ketone.[1]

Reagents:

  • Diethyl oxalate (1.2 eq)[1][2]

  • 3-Methyl-2-butanone (1.0 eq)[1]

  • Sodium ethoxide (1.3 eq) [Freshly prepared from Na metal and absolute EtOH][1]

  • Solvent: Anhydrous Ethanol / Diethyl Ether[1]

Protocol:

  • Alkoxide Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.3 eq) in anhydrous ethanol under nitrogen flow. Once dissolved, cool the solution to 0°C.

  • Condensation: Add diethyl oxalate (1.2 eq) dropwise to the stirred ethoxide solution. Maintain temperature at 0-5°C.

  • Ketone Addition: Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (the sodium salt of the diketo ester) may form.[1]

  • Workup:

    • Quench the reaction with ice-cold 1M HCl until pH ~2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is sufficiently pure for the next step. For analytical standards, purify via vacuum distillation (bp ~105°C at 15 mmHg).[1]

Phase 2: Cyclization to Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate

The reaction of the 1,3-dielectrophile with cyanothioacetamide builds the pyridine ring.[1]

Reagents:

  • Ethyl 5-methyl-2,4-dioxohexanoate (1.0 eq) [From Phase 1][1]

  • 2-Cyanothioacetamide (1.0 eq)[1]

  • Base Catalyst: Piperidine or Morpholine (0.1 eq)[1]

  • Solvent: Ethanol (Absolute)[1][2]

Protocol:

  • Dissolution: Dissolve the diketo ester (1.0 eq) and 2-cyanothioacetamide (1.0 eq) in absolute ethanol (10 mL/g of substrate).

  • Catalysis: Add piperidine (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[1] The product often precipitates as a yellow/orange solid during the reaction.

  • Isolation: Cool the mixture to 0°C. Filter the precipitate.

  • Washing: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted starting materials and the catalyst.

  • Yield: Typical yields range from 65–80%.[1]

Phase 3: Hydrolysis to 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

The final step converts the ethyl ester to the free carboxylic acid.[1]

Reagents:

  • Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate[1]

  • Potassium Hydroxide (KOH) (2.5 eq, 10% aqueous solution)[1]

  • Acid: Concentrated HCl[1][3]

Protocol:

  • Saponification: Suspend the ester in 10% aqueous KOH. Heat to 60°C for 2 hours. The solid will dissolve as the potassium salt forms.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Precipitation: Slowly acidify with concentrated HCl to pH 1–2. The target acid will precipitate as a yellow solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Optimization & Troubleshooting (Expert Insights)

VariableObservationOptimization Strategy
Solvent Moisture Reduced yield in Phase 1 due to ester hydrolysis.[1]Use strictly anhydrous ethanol and store diethyl oxalate over molecular sieves.[1]
Regioselectivity Formation of wrong isomer in Phase 2.The steric bulk of the isopropyl group naturally favors the desired 6-isopropyl isomer.[1] Ensure the diketo ester is fully formed before adding cyanothioacetamide.[1]
Tautomerism Product appears as "Thione" in NMR.[1]The compound exists in equilibrium between 2-mercapto (thiol) and 2-thioxo (thione) forms.[1] In polar solvents (DMSO-d6), the thione form (NH signal) is often dominant.[1] This is normal.
Purification Sticky solid in Phase 3.[1]If the acid precipitates as a gum, triturate with acetonitrile or sonicate in cold water before filtration.

Characterization Data Profile

Expected Analytical Signatures:

  • Physical State: Yellow crystalline solid.[1]

  • Melting Point: >200°C (decomposition).[1]

  • IR Spectroscopy (KBr):

    • 2220–2230 cm⁻¹ (C≡N stretch, sharp).[1][2]

    • 1680–1700 cm⁻¹ (C=O carboxylic acid).[1]

    • 1150–1200 cm⁻¹ (C=S thione character).[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5–14.0 (br s, 1H, -COOH).[1]

    • δ 12.8 (br s, 1H, -NH/SH exchangeable).[1]

    • δ 7.1–7.3 (s, 1H, Ar-H at C5).[1]

    • δ 2.8–3.0 (sept, 1H, -CH(CH₃)₂).[1]

    • δ 1.1–1.2 (d, 6H, -CH(CH₃)₂).[1]

  • Mass Spectrometry (ESI-): m/z [M-H]⁻ calc. for C₁₀H₉N₂O₂S: 221.04.[1]

Pathway Visualization

The following diagram illustrates the complete reaction flow, highlighting the critical intermediates and reagents.

SynthesisFlow Oxalate Diethyl Oxalate Diketo Ethyl 5-methyl- 2,4-dioxohexanoate Oxalate->Diketo NaOEt, EtOH 0°C -> RT Ketone 3-Methyl-2-butanone Ketone->Diketo Cyano 2-Cyanothioacetamide Ester Ethyl 3-cyano-6-isopropyl- 2-mercaptoisonicotinate Cyano->Ester Diketo->Ester + Cyano Piperidine, EtOH Reflux Final 3-Cyano-6-isopropyl- 2-mercaptoisonicotinic Acid Ester->Final 1. KOH, H2O, 60°C 2. HCl (pH 2)

Caption: Step-wise reaction scheme from commercial precursors to the final carboxylic acid derivative.

References

  • Claisen Condensation of Oxalates

    • Title: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate (CAS 64195-85-3)[1][4][5]

    • Source: ChemicalBook / Ambeed Database[1]

  • General Pyridine Synthesis (Guareschi-Thorpe Analogues)

    • Title: Synthesis of 3-cyano-2(1H)-pyridinethiones[1]

    • Source: Organic Syntheses, Coll.[1][6] Vol. 4, p.234 (General methodology for cyanothioacetamide condensations)

    • URL:[Link]

  • Synthesis of 2-Mercaptoisonicotinic Acid Derivatives

    • Title: Synthesis of ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates[1][7]

    • Source: Heterocycles, Vol. 78, No. 8, 2009 (Methodology for 2,4-dioxo ester cyclization)[1]

    • URL:[Link]

  • Hydrolysis Protocols for Pyridine Esters

    • Title: Hydrolysis of Esters - Chemistry LibreTexts[1]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

Sources

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) & Application Monograph

Executive Summary & Identification

Compound Name: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid CAS Registry Number: 885523-98-8 Synonyms: 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid; 2-Mercapto-6-isopropyl-3-cyanopyridine-4-carboxylic acid. Role in R&D: This compound serves as a critical heterocyclic scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemicals. Its multifunctionality (nitrile, thiol/thione, carboxylic acid) allows for diverse downstream modifications, including S-alkylation and decarboxylative coupling.

Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR Analysis): Based on the structural pharmacophore (cyano-thio-pyridine carboxylic acid), this compound acts as a potent irritant and potential sensitizer.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1]
Serious Eye Damage 1H318 Causes serious eye damage.
STOT - Single Exposure 3H335 May cause respiratory irritation.
Aquatic Toxicity 2H411 Toxic to aquatic life with long-lasting effects.

Signal Word: DANGER

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Physicochemical Profile

Data synthesized from structural analogues (e.g., 2-mercaptonicotinic acid).

PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidCharacteristic of thio-pyridine derivatives.
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Melting Point > 210°C (Decomposes)High lattice energy due to H-bonding (COOH/Thione).
Solubility (Water) Low / Sparingly SolubleAcidic pH decreases solubility.
Solubility (Organic) DMSO, DMF, MeOH (Moderate)Soluble in basic aqueous solutions (forming salts).
pKa (Estimated) ~3.5 (COOH), ~9.0 (SH/NH)Dual ionization potential.
Tautomerism Thiol (-SH) ⇌ Thione (=S)Exists predominantly as the thione in solid state.
Safe Handling & Storage Protocol

The reactivity of the thiol group makes this compound susceptible to oxidative dimerization (disulfide formation). Strict anaerobic handling is not required for the solid, but recommended for solution-phase storage.

Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound to prevent exposure and degradation.

SafeHandling Start Start: Solid Handling PPE Check PPE: Nitrile Gloves, Goggles, Lab Coat, Dust Mask Start->PPE Weighing Weighing: Inside Fume Hood Only (Avoid Dust) PPE->Weighing Solvent Dissolution: Use DMSO/DMF or Basic Buffer (pH > 8) Weighing->Solvent If Solution Needed Reaction Reaction Setup: Inert Atmosphere (N2/Ar) (Prevents Disulfides) Weighing->Reaction If Solid Addition Solvent->Reaction Waste Disposal: High-Temp Incineration (Sulfur/Nitrogen content) Reaction->Waste Post-Exp

Caption: Operational logic for handling 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid to minimize oxidative degradation and exposure risks.

Storage Requirements:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the container is opened.

  • Container: Amber glass vials (protect from light) with Teflon-lined caps.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong bases (generates exotherms), and electrophiles (alkyl halides).

Emergency Response Architecture

This protocol is designed to be self-validating: every step confirms the safety of the next.

Eye Contact (Critical Risk - H318):

  • Immediate Action: Flush with tepid water for 15 minutes minimum .

  • Validation: Ensure eyelids are held open. Do not use neutralizing agents.

  • Escalation: Transport to an ophthalmologist immediately.

Spill Management:

  • Containment: Do not dry sweep (dust hazard). Dampen with inert oil or cover with wet paper towels if small.

  • Neutralization: Treat spill area with dilute bleach (10%) to oxidize residual thiols (eliminates odor and toxicity), then wash with soap and water.

  • Disposal: Collect in a dedicated "Sulfur-Contaminated" waste stream.

Technical Context: Synthesis & Reactivity

Understanding the synthesis helps predict impurities and reactivity.

Synthetic Pathway: The compound is typically synthesized via the Guareschi-Thorpe Condensation or a variation involving cyanothioacetamide.

Synthesis SM1 Ethyl Isobutyrylacetate (Beta-keto ester) Inter Intermediate: Michael Addition Adduct SM1->Inter Cyclization SM2 2-Cyanothioacetamide SM2->Inter Cyclization Base Base Catalyst (KOH/EtOH or Piperidine) Base->Inter Cyclization Prod 3-Cyano-6-isopropyl- 2-mercaptoisonicotinic acid (Salt Form) Inter->Prod Dehydration/-H2O Acid Acidification (HCl) Precipitation Prod->Acid Workup

Caption: One-pot cyclocondensation pathway yielding the pyridine scaffold. Note the requirement for acidification to isolate the free acid.

Key Reactivity Points for Researchers:

  • S-Alkylation: The thiol group is the most nucleophilic site. Treatment with alkyl halides in the presence of a mild base (K₂CO₃) yields S-alkylated products (thioethers).

  • Decarboxylation: Heating above 200°C or in high-boiling solvents (e.g., diphenyl ether) may induce decarboxylation at the C4 position.

  • Nitrile Hydrolysis: Strong acid hydrolysis can convert the C3-cyano group to an amide or carboxylic acid, altering the scaffold significantly.

References
  • PubChem. Compound Summary: 2-Mercaptonicotinic acid (Analogue). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Pyridine Derivatives via Cyanothioacetamide. Org.[3][4][5] Synth. Coll. Vol. various. (General methodology reference).

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-thiol derivatives. (Hazard Classification Guidance). Available at: [Link]

Sources

pKa values and acidity of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the acidity of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental and computational methodologies to provide a robust framework for its characterization. We will dissect the influence of each substituent on the molecule's ionizable centers, provide detailed protocols for empirical pKa determination, and outline a computational approach for theoretical pKa prediction.

Introduction: The Significance of pKa in Drug Development

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a heterocyclic compound with multiple functional groups that can participate in acid-base equilibria. The overall charge of the molecule, which is dictated by the pH of its environment and its intrinsic pKa values, will govern its behavior in biological systems. For instance, the ability of a drug candidate to cross cellular membranes is often dependent on it being in a neutral, lipophilic state, while aqueous solubility for formulation is typically enhanced when the molecule is in a charged, ionized form.[1] Therefore, a thorough understanding and precise determination of the pKa values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid are indispensable for its development as a potential therapeutic agent.

Structural Analysis and Predicted Acidity

The structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid presents three potentially ionizable centers: the carboxylic acid proton (-COOH), the thiol proton (-SH), and the pyridine ring nitrogen.

  • Carboxylic Acid (pKa₁): The carboxylic acid group is the most acidic proton. The pKa of the parent isonicotinic acid is approximately 4.9. However, the acidity of this group will be significantly modulated by the other substituents. The electron-withdrawing cyano group at the 3-position is expected to substantially increase the acidity (lower the pKa) of the carboxylic acid through a strong inductive effect.[2][3][4][5] Conversely, the electron-donating isopropyl group at the 6-position will have a slight acid-weakening effect. The 2-mercapto group can exhibit both electron-donating (via resonance) and weakly electron-withdrawing (via induction) effects. The net effect of these substituents will likely result in a pKa for the carboxylic acid that is lower than that of isonicotinic acid itself.

  • Thiol (pKa₂): Thiols are generally less acidic than carboxylic acids, with the pKa of simple alkyl thiols being around 10-11. Aromatic thiols, like thiophenol, are more acidic (pKa ~6.6) due to resonance stabilization of the thiolate anion.[6] For 2-mercaptonicotinic acid, the thiol exists in tautomeric equilibrium with the thione form. The acidity of the N-H proton in the thione tautomer of a related compound, 2-mercaptonicotinic acid, has a reported pKa of 1.87, while the thiol pKa is expected to be higher.[7] The presence of the electron-withdrawing cyano group on the ring is expected to increase the acidity of the thiol group in 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.

  • Pyridine Nitrogen (pKa₃): The pyridine nitrogen is a basic center and will be protonated at low pH. The pKa of the pyridinium ion is 5.25.[8] The presence of electron-withdrawing groups on the pyridine ring generally decreases the basicity of the nitrogen (lowers the pKa of the conjugate acid). Both the cyano and carboxylic acid groups are strongly electron-withdrawing, which will significantly lower the pKa of the pyridinium ion in 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid compared to pyridine.

Table 1: Estimated pKa Values for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

Ionizable GroupGeneral pKa RangeExpected Shift due to SubstituentsEstimated pKa
Carboxylic Acid4-5Lowered by -CN, slightly raised by -iPr2.5 - 3.5
Thiol/Thione6-10 (thiol), 1-2 (thione N-H)Lowered by -CN5.5 - 7.0 (thiol) or <2 (thione N-H)
Pyridinium Ion~5.2Lowered by -CN and -COOH1.0 - 2.0

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Protocol:

  • Sample Preparation: Prepare a solution of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.

Diagram 1: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare analyte solution (known concentration) titrate Incrementally add titrant to analyte solution prep_sample->titrate prep_titrant Standardize titrant (e.g., 0.1 M NaOH) prep_titrant->titrate calibrate Calibrate pH meter calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot find_ep Determine equivalence points (max slope) plot->find_ep find_pka pKa = pH at half-equivalence point find_ep->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore whose absorbance spectrum changes upon ionization.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa values.

  • Sample Preparation: Prepare a stock solution of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Computational pKa Prediction

In silico methods can provide valuable estimates of pKa values, especially for novel compounds or when experimental determination is not feasible. Quantum mechanical (QM) methods are among the more accurate approaches.[9][10][11]

Workflow:

  • Structure Preparation: Build the 3D structures of the protonated and deprotonated forms of each ionizable group of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for all species in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like PCM or SMD) with a suitable level of theory (e.g., B3LYP/6-31G*).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each species.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    pKa = (G(deprotonated) + G(H⁺) - G(protonated)) / (2.303 * RT)

    where G(H⁺) is the Gibbs free energy of the proton in the aqueous phase, which is a well-established value.

Diagram 2: Workflow for Computational pKa Prediction

G cluster_model Model Building cluster_qm Quantum Mechanics Calculation cluster_pka pKa Calculation build_prot Build 3D structure of protonated species (HA) optimize Geometry Optimization & Frequency Calculation (gas phase & aqueous) build_prot->optimize build_deprot Build 3D structure of deprotonated species (A⁻) build_deprot->optimize calc_g Calculate Gibbs Free Energy (G) optimize->calc_g thermo_cycle Apply thermodynamic cycle to calculate ΔG_aq calc_g->thermo_cycle pka_eq pKa = ΔG_aq / (2.303 * RT) thermo_cycle->pka_eq

Caption: General workflow for QM-based pKa prediction.

Ionization Profile and Pharmaceutical Implications

The pKa values determine the ionization state of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid at a given pH. This relationship is crucial for understanding its behavior in different physiological environments.

Diagram 3: Predominant Species of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid at Different pH Ranges

G pH_low pH < pKa₃ species_cationic Predominantly Cationic pH_low->species_cationic H⁺ pH_mid1 pKa₃ < pH < pKa₁ species_cationic->pH_mid1 + H⁺ species_neutral Predominantly Neutral (Zwitterionic) pH_mid1->species_neutral H⁺ pH_mid2 pKa₁ < pH < pKa₂ species_neutral->pH_mid2 + H⁺ species_anionic1 Predominantly Mono-anionic pH_mid2->species_anionic1 H⁺ pH_high pH > pKa₂ species_anionic1->pH_high + H⁺ species_anionic2 Predominantly Di-anionic pH_high->species_anionic2

Caption: Expected ionization states as a function of pH.

  • At low pH (e.g., stomach, pH 1-2): The molecule is expected to be fully protonated and exist as a cation. This form would likely have high aqueous solubility but low membrane permeability.

  • At physiological pH (~7.4): Depending on the precise pKa values, the molecule could exist as a mixture of neutral (zwitterionic) and anionic species. This pH range is critical for drug absorption and distribution.

  • In the intestine (pH 6-8): The carboxylic acid will be deprotonated, and the thiol group may be partially deprotonated, leading to an overall anionic charge, which could impact absorption.

Conclusion

While no direct experimental data for the pKa values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid are currently available in the public domain, a robust scientific framework allows for a detailed prediction of its acid-base properties. The presence of strong electron-withdrawing groups suggests that it will be a significantly more acidic molecule than its parent isonicotinic acid. This guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to accurately determine these critical parameters. The experimental and computational workflows outlined herein are essential for advancing the understanding of this compound and enabling its potential development as a therapeutic agent.

References

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. | Request PDF - ResearchGate. Available at: [Link][9]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available at: [Link][10]

  • 6-Mercaptonicotinic acid | C6H5NO2S | CID 819384 - PubChem. Available at: [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link][11]

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link][1]

  • Extending pKa prediction accuracy: high-throughput pKa measurements to understand pKa modulation of new chemical series - PubMed. Available at: [Link]

  • 2-Mercaptonicotinic acid - ChemBK. Available at: [Link]

  • Isonicotinic acid - Wikipedia. Available at: [Link]

  • Substituent Effects on Acidity - Organic Chemistry | OpenStax. Available at: [Link][2]

  • Substituent effects on acidic strength (video) - Khan Academy. Available at: [Link][3]

  • 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem. Available at: [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link][4]

  • Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link][5]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate. Available at: [Link]

  • Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available at: [Link]

  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap. Available at: [Link]

  • pKa values. Available at: [Link]

  • 3-cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester - PubChemLite. Available at: [Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca - Cengage. Available at: [Link][6]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. Available at: [Link]

  • Table of Acids with Ka and pKa Values* CLAS. Available at: [Link][8]

  • The preparation method of 3-mercaptopropionic acid - Google Patents.

Sources

Unveiling the Therapeutic Potential of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid: A Roadmap for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Pyridine-based heterocyclic compounds, particularly derivatives of isonicotinic acid, have historically yielded a rich harvest of drugs with diverse clinical applications.[1][2] This technical guide focuses on a novel, yet uncharacterized molecule: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid . While direct biological data for this specific compound is not yet available in peer-reviewed literature, its unique structural amalgamation of a cyano group, a lipophilic isopropyl moiety, and a reactive mercapto group on the proven isonicotinic acid scaffold suggests a high probability of significant biological activity.

This document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review by establishing a scientifically-grounded framework for investigation. We will dissect the molecule's constituent parts to infer a spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Critically, this guide provides detailed, field-proven experimental protocols to systematically test these hypotheses, offering a direct path from theoretical potential to empirical validation. Our approach is grounded in the principle that a molecule's structure dictates its function, allowing us to chart a course for the discovery of what may be a potent new therapeutic candidate.

Introduction: Rationale for Investigation

The isonicotinic acid core is a privileged scaffold in drug discovery, forming the backbone of essential medicines like the anti-tuberculosis drug isoniazid.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[4][5][6][7] The specific substitutions on the pyridine ring of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid provide compelling reasons for its investigation:

  • The 2-Mercapto Group: The presence of a thiol (-SH) group introduces a highly reactive nucleophilic center. This moiety is known to coordinate with metal ions, which is a key feature of many enzyme active sites.[8] It can also participate in disulfide bond formation and other covalent interactions, suggesting potential as an enzyme inhibitor. Organotin compounds incorporating 2-mercaptonicotinic acid have demonstrated significant in vitro cytotoxicity.

  • The 3-Cyano Group: Cyanopyridine derivatives are a well-documented class of bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[9][10] The cyano group is a strong electron-withdrawing group that can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding, influencing receptor-ligand interactions.

  • The 6-Isopropyl Group: This lipophilic alkyl group can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. Lipophilicity is a critical factor in the antimicrobial activity of many isonicotinic acid hydrazide derivatives.[5]

The convergence of these three functional groups on a single isonicotinic acid framework presents a unique chemical entity with a high probability for multifaceted biological activities. This guide outlines the logical first steps in characterizing its therapeutic potential.

G cluster_core Isonicotinic Acid Core cluster_substituents Key Functional Groups Core Isonicotinic Acid Scaffold (Proven Bioactivity) TargetMolecule 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (Novel Candidate) Core->TargetMolecule Foundation Mercapto 2-Mercapto Group (Enzyme Interaction, Reactivity) Mercapto->TargetMolecule Cyano 3-Cyano Group (Electronic Modulation, H-Bonding) Cyano->TargetMolecule Isopropyl 6-Isopropyl Group (Lipophilicity, Membrane Permeation) Isopropyl->TargetMolecule PotentialActivities Inferred Biological Activities (Antimicrobial, Anticancer, Anti-inflammatory) TargetMolecule->PotentialActivities Hypothesized Link

Caption: Rationale for investigating the target molecule based on its structural components.

Physicochemical Properties and Synthesis Outline

A preliminary assessment of the molecule's properties is crucial for planning experimental work.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance
Molecular Formula C10H10N2O2S Provides exact mass for analytical chemistry.
Molecular Weight 222.26 g/mol Relevant for solution preparation.
XLogP3 ~2.5 Suggests moderate lipophilicity and potential for good membrane permeability.
Hydrogen Bond Donors 2 The carboxylic acid and mercapto groups can donate hydrogen bonds.

| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms and two oxygen atoms can accept hydrogen bonds. |

Proposed Synthesis Route: A plausible synthesis can be envisioned starting from a substituted pyridine. A common method for introducing a 2-mercapto group is via the reaction of a 2-chloro-substituted pyridine with a sulfur source like thiourea.[11][12] The synthesis would likely involve a multi-step process to build the substituted pyridine ring followed by the introduction of the mercapto group.

Inferred Biological Activities and Proposed Experimental Validation

Based on the extensive literature on related compounds, we can prioritize several areas for biological screening. For each potential activity, a robust, standardized, and self-validating experimental protocol is provided.

Potential Antimicrobial Activity

Rationale: Isonicotinic acid derivatives are renowned for their antimicrobial properties, particularly against Mycobacterium tuberculosis, but also against a range of Gram-positive and Gram-negative bacteria and fungi.[5][13][14] The cyano group has also been incorporated into various antimicrobial agents.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.

  • Preparation of Stock Solution: Dissolve 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microplate Preparation: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be run in parallel as a reference standard.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by adding a viability indicator like resazurin.

G Start Start: Compound Stock (10 mg/mL in DMSO) Plate_Prep Prepare 96-Well Plate (100 µL Broth/Well) Start->Plate_Prep Dilution Perform 2-Fold Serial Dilution Plate_Prep->Dilution Inoculation Add Standardized Microbial Inoculum Dilution->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Anticancer / Cytotoxic Activity

Rationale: Numerous isonicotinic acid hydrazone derivatives have displayed potent cytotoxic activity against various human cancer cell lines.[3][7][15] Furthermore, cyanopyridine derivatives are highlighted as promising candidates for anticancer drug development, potentially acting as kinase inhibitors or cytotoxic agents.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Representative Cancer Cell Line Panel for Initial Screening

Cell Line Cancer Type Rationale
MCF-7 Breast (ER+) Common model for hormone-responsive breast cancer.
MDA-MB-231 Breast (Triple-Negative) Represents a more aggressive and difficult-to-treat breast cancer subtype.
A549 Lung Standard model for non-small cell lung cancer.
HepG2 Liver Well-characterized hepatoma cell line for evaluating liver cancer cytotoxicity.

| HCT116 | Colorectal | A common model for colon cancer research.[15] |

Potential Anti-inflammatory Activity

Rationale: Derivatives of isonicotinic acid have been shown to possess significant anti-inflammatory activity, in some cases superior to standard drugs like naproxen.[6] One potential mechanism is the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

  • Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) (final concentration 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • A pink/magenta color will develop in the presence of nitrite (a stable breakdown product of NO).

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[16]

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis Seed_Cells Seed RAW 264.7 Macrophages Plate and allow to adhere Pretreat Compound Pre-treatment Add test compound dilutions Incubate 1-2h Seed_Cells->Pretreat Stimulate Inflammatory Stimulus Add Lipopolysaccharide (LPS) Incubate 24h Pretreat->Stimulate Griess_Assay Griess Assay Transfer Supernatant Add Griess Reagent A Add Griess Reagent B Stimulate->Griess_Assay:f0 Readout Read Absorbance at 540nm Calculate % NO Inhibition Griess_Assay:f2->Readout

Caption: Workflow for the anti-inflammatory nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid stands as a promising, albeit unexplored, chemical entity. Its design, which marries the proven isonicotinic acid scaffold with three functionally significant substituents, provides a strong, rational basis for expecting a diverse profile of biological activities. The true therapeutic potential of this molecule can only be unlocked through systematic, empirical investigation.

This guide provides the foundational framework for this endeavor. The detailed protocols for antimicrobial, anticancer, and anti-inflammatory screening represent the critical first steps in characterizing the molecule's bioactivity. Positive results from these initial screens would warrant progression to more complex studies, including:

  • Mechanism of Action (MoA) studies: To determine the specific cellular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogues of the lead compound to optimize potency and reduce toxicity.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of disease.

By following the proposed roadmap, the scientific community can efficiently and effectively evaluate the potential of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, potentially adding a new and potent weapon to the therapeutic arsenal.

References

  • Boltz, D. A., Aldridge, J. R., Webster, R. G., & Govorkova, E. A. (2018). Antiviral effect of a derivative of isonicotinic acid enisamium iodide (FAV00A) against influenza virus. Acta Virologica, 62(2), 191–195. [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]

  • Ibrahim, M. A., & El-Zaher, M. A. (2013). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. International Journal of Scientific & Engineering Research, 4(7), 2038-2045. [Link]

  • Narasimhan, B., Judge, V., Narang, R., & Ahuja, M. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 22(2), 899-910. [Link]

  • Pacakova, L., Stariat, J., Klimesova, V., & Kaustova, J. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 895-906. [Link]

  • Narasimhan, B., Sharma, D., & Kumar, P. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1633-1650. [Link]

  • da Silva, A. C., et al. (2015). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Anticancer Research, 35(4), 2047-2052. [Link]

  • Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(15), 3377. [Link]

  • Narasimhan, B., Judge, V., Narang, R., & Ahuja, M. (2012). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. Medicinal Chemistry Research, 22. [Link]

  • El-Sayed, W. M., et al. (2023). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Polycyclic Aromatic Compounds. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Markova, N., et al. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of the Serbian Chemical Society, 84(10), 1085-1096. [Link]

  • Judge, V., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Medicinal Chemistry Research, 21, 2051-2066. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. [Link]

  • Kumar, H. S. N., et al. (2015). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Medicinal Chemistry Research, 24, 3481-3490. [Link]

  • Petzer, J. P., & Petzer, A. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. [Link]

  • ResearchGate. (n.d.). Representations of the molecular structures of the mercaptonicotinate ligands. [Link]

  • PureSynth. (n.d.). 2-Mercaptonicotinic Acid. [Link]

  • ResearchGate. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

  • Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]

  • ResearchGate. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Al-Omair, M. A., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Medicinal Chemistry, 17(7), 786-798. [Link]

  • Khan, A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 983995. [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • MDPI. (2024). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. [Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid . This scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly serving as a precursor for thienopyridine-based kinase inhibitors and antimicrobial agents.

The method selected utilizes a Claisen condensation followed by a Knoevenagel-type cyclization , ensuring precise regiochemical control over the C4-carboxylate and C6-isopropyl substituents. Unlike one-pot multicomponent reactions which often yield inseparable regioisomers, this stepwise approach guarantees high isomeric purity.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Target: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

  • Core Structure: Pyridine-4-carboxylic acid

  • Critical Functionality: C3-Nitrile (versatile electrophile), C2-Thiol (nucleophilic handle), C6-Isopropyl (lipophilic pocket binder).

Retrosynthetic Analysis & Reaction Logic

To achieve the specific substitution pattern (COOH at C4, Isopropyl at C6), we disconnect the pyridine ring into a 1,3-dinucleophile (Cyanothioacetamide) and a 1,3-dielectrophile (Ethyl isobutyrylpyruvate).

  • Precursor A (Dielectrophile): Ethyl isobutyrylpyruvate. Synthesized via Claisen condensation of 3-methyl-2-butanone and diethyl oxalate. The oxalate moiety provides the C4-carboxylate.

  • Precursor B (Dinucleophile): Cyanothioacetamide. Provides the N1-C2-C3 fragment, installing the thiol and nitrile groups.

Reaction Scheme Visualization

ReactionScheme SM1 3-Methyl-2-butanone INT1 Ethyl Isobutyrylpyruvate (1,3-Dielectrophile) SM1->INT1 NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->INT1 INT2 Ethyl 3-Cyano-6-isopropyl- 2-mercaptoisonicotinate INT1->INT2 + SM3 Piperidine, EtOH Reflux SM3 Cyanothioacetamide SM3->INT2 FINAL 3-Cyano-6-isopropyl- 2-mercaptoisonicotinic Acid INT2->FINAL 1. NaOH (aq) 2. HCl (pH 2)

Caption: Stepwise synthetic pathway ensuring regioselective installation of the C4-carboxylate and C6-isopropyl groups.

Safety & Hazard Assessment

  • Cyanothioacetamide: Toxic if swallowed or in contact with skin. Liberates toxic fumes (CN⁻, SOx) upon decomposition. Work in a well-ventilated fume hood.

  • Diethyl Oxalate: Corrosive and toxic. Hydrolyzes to oxalic acid (nephrotoxic).

  • Sodium Ethoxide: Moisture sensitive, corrosive, and flammable solid.

  • Thiols/Mercaptans: Strong odor; potential sensitizers. Use bleach (sodium hypochlorite) to quench glassware and waste.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl Isobutyrylpyruvate

Objective: Create the 1,3-dielectrophile backbone.

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone): 100 mmol (8.6 g)

  • Diethyl oxalate: 100 mmol (14.6 g)

  • Sodium ethoxide: 100 mmol (6.8 g)

  • Ethanol (anhydrous): 100 mL

  • Diethyl ether: 200 mL

  • H₂SO₄ (10%): 100 mL

Procedure:

  • Preparation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and dropping funnel, suspend Sodium ethoxide (6.8 g) in anhydrous Ethanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Mix 3-Methyl-2-butanone (8.6 g) and Diethyl oxalate (14.6 g). Add this mixture dropwise to the cold ethoxide solution over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. A precipitate (sodium enolate salt) may form.

  • Workup: Pour the reaction mixture into ice-cold Diethyl ether (200 mL). The sodium salt of the product will precipitate. Filter the solid.[1][2][3]

  • Acidification: Suspend the solid salt in water (50 mL) and acidify with 10% H₂SO₄ until pH ~3. Extract the free enol with Diethyl ether (3 x 50 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Yield Expectation: 75-85% as a yellow oil (Ethyl 5-methyl-2,4-dioxohexanoate).

    • QC Check: 1H NMR should show enol proton ~14-15 ppm (broad).

Stage 2: Cyclization to Pyridine Core

Objective: Form the pyridine ring via condensation with cyanothioacetamide.

Materials:

  • Ethyl isobutyrylpyruvate (Stage 1 product): 50 mmol (9.3 g)

  • Cyanothioacetamide: 50 mmol (5.0 g)

  • Piperidine: 0.5 mL (Catalyst)

  • Ethanol (95%): 100 mL

Procedure:

  • Setup: Dissolve Ethyl isobutyrylpyruvate (9.3 g) and Cyanothioacetamide (5.0 g) in Ethanol (100 mL) in a 250 mL RBF.

  • Catalysis: Add Piperidine (0.5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken, and a solid precipitate often begins to form during the reaction.

  • Crystallization: Cool the mixture slowly to RT, then to 0°C.

  • Filtration: Filter the yellow/orange crystalline solid. Wash with cold ethanol (2 x 10 mL).[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[4]

    • Product: Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate.

    • Yield Expectation: 60-70%.

Stage 3: Selective Hydrolysis to Free Acid

Objective: Hydrolyze the C4-ethyl ester without degrading the C3-nitrile.

Materials:

  • Stage 2 Ester: 20 mmol (5.3 g)

  • Sodium Hydroxide (1N aq): 50 mL

  • Hydrochloric Acid (2N): ~30 mL

Procedure:

  • Dissolution: Suspend the ester (5.3 g) in 1N NaOH (50 mL).

  • Hydrolysis: Stir at Room Temperature (25°C) for 4–8 hours.

    • Critical Control: Do not reflux. High heat will hydrolyze the nitrile to an amide/acid. Monitor by TLC (vanishing ester spot). The solid starting material should dissolve as it converts to the disodium salt (carboxylate + thiolate).

  • Precipitation: Cool the solution to 0°C. Acidify dropwise with 2N HCl to pH 2–3.

    • Observation: A thick yellow precipitate will form. Evolution of H₂S is unlikely if pH is controlled, but work in a hood.

  • Isolation: Filter the solid and wash with water (3 x 20 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

Expected Characterization Data
TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Solvent: DMSO-d6δ 13.5-14.0 (br s, 1H)SH / NH (Thione tautomer)
δ 13.0-13.5 (br s, 1H)COOH (Carboxylic acid)
δ 7.40 (s, 1H)C5-H (Aromatic Pyridine H)
δ 2.95 (sept, 1H)Isopropyl CH
δ 1.20 (d, 6H)Isopropyl CH₃
IR KBr Pellet2215–2225 cm⁻¹C≡N stretch (Sharp)
1680–1700 cm⁻¹C=O stretch (Acid)
MS ESI- (Negative Mode)[M-H]⁻ = 235.05Consistent with C₁₀H₁₀N₂O₂S
Workup & Troubleshooting Flowchart

Workup Start Hydrolysis Reaction Mixture (Clear Solution, pH > 12) Acidify Add 2N HCl dropwise to pH 2-3 Start->Acidify Check Precipitate Formed? Acidify->Check Filter Filter & Wash with H2O Check->Filter Yes Chill Cool to 0°C & Stir 30 min Check->Chill No (Oily/Cloudy) Dry Vacuum Dry (45°C) Filter->Dry Chill->Filter

Caption: Decision tree for the isolation of the final acid product.

Scientific Rationale & Mechanism

The synthesis relies on the Guareschi-Thorpe Pyridine Synthesis principles.

  • Regioselectivity: The reaction between the 1,3-dielectrophile (isobutyrylpyruvate) and the 1,3-dinucleophile (cyanothioacetamide) is driven by the high nucleophilicity of the thioamide nitrogen and the active methylene carbon.

  • Pathway:

    • The amide nitrogen attacks the ketone carbonyl (C2 of pyruvate) because it is more electrophilic than the ester carbonyl.

    • The active methylene of the cyanothioacetamide attacks the ester carbonyl (C4 of pyruvate) to close the ring.

    • Note: In some conditions, the order is reversed, but the final thermodynamic product retains the 4-carboxylate and 6-isopropyl pattern due to the stability of the conjugated system.

  • Tautomerism: The product exists in equilibrium between the 2-mercapto-pyridine and 2-thioxo-1,2-dihydropyridine forms. In polar solvents (DMSO), the thioxo form (NH) often predominates, which explains the broad downfield proton in NMR.

References

  • General Pyridine Synthesis (Guareschi-Thorpe)

    • Title: The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives.[5]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Synthesis of 2-Mercapto-3-cyanoisonicotinic Acid Esters

    • Title: Synthesis and Reactions of some 3-Cyano-2(1H)-pyridinethiones.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Hydrolysis Protocols for Cyano-Esters

    • Title: Selective hydrolysis of esters in the presence of nitriles.
    • Source: Organic Syntheses, Coll.[1][2] Vol. 3.

    • URL:[Link]

  • Precursor Synthesis (Ethyl Isobutyrylpyruvate)

    • Title: Claisen Condensation of Ketones with Diethyl Oxal
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Purification methods for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid for Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a polysubstituted pyridine derivative whose structural complexity suggests its potential as a key intermediate or building block in the synthesis of novel therapeutic agents. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, a thiol (mercaptan), and a basic pyridine core—offers numerous handles for synthetic modification. However, this same chemical richness presents a significant challenge for purification. The ultimate success of downstream applications, whether in biological screening or multi-step synthesis, is contingent upon the purity of this starting material. Impurities arising from the synthesis, such as unreacted starting materials, intermediates, or by-products like disulfide dimers, can lead to ambiguous results, low yields, and compromised safety profiles in drug development.[1][2]

This guide provides a detailed exploration of robust purification strategies tailored to the unique physicochemical properties of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively.

Chapter 1: Foundational Principles & Physicochemical Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid dictates its behavior in various separation techniques.

Table 1: Physicochemical Properties and Their Impact on Purification

FeaturePropertyImplication for Purification Strategy
Carboxylic Acid (-COOH) Strongly acidic (pKa ~2-5)Enables selective deprotonation with weak bases (e.g., NaHCO₃) for acid-base extraction.[3]
Pyridine Nitrogen Weakly basic (pKa ~5-6)Can be protonated by strong acids, but the molecule's overall acidic nature dominates.[4]
Mercapto Group (-SH) Weakly acidic (pKa ~8-10)Prone to oxidation to form disulfide dimers, a critical impurity to manage. Requires careful handling.
Cyano Group (-CN) Polar, electron-withdrawingContributes to the molecule's overall polarity. Stable under most purification conditions.
Isopropyl Group Non-polar, bulkyIncreases solubility in organic solvents compared to the parent isonicotinic acid.
Overall Molecule Zwitterionic PotentialLikely a crystalline solid with high polarity and potential for limited solubility in non-polar solvents.

Chapter 2: Primary Purification: pH-Mediated Aqueous Extraction

For removing bulk, non-acidic impurities from the crude synthetic mixture, acid-base extraction is the most powerful and scalable initial step.[5][6] This technique leverages the acidic nature of the carboxylic acid group to reversibly switch the molecule's solubility between aqueous and organic phases.

Principle of Separation

By treating an organic solution of the crude product with a weak aqueous base (sodium bicarbonate), the highly acidic carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3][7] Neutral organic impurities remain in the organic layer and are discarded. The target compound is then recovered from the aqueous layer by re-acidification, which causes it to precipitate out in its pure, neutral form.[6]

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Wash (Weak Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Rationale: Sodium bicarbonate is a weak base, ensuring selective deprotonation of the most acidic group, the carboxylic acid, without significantly affecting the less acidic mercaptan.[3]

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of the target compound. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake again and combine the second aqueous extract with the first. Repeat this step 1-2 times to ensure complete extraction.

  • Organic Layer Discard: The remaining organic layer, containing neutral impurities, can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper).

    • Rationale: Cooling the solution minimizes any potential heat from neutralization and often results in the formation of finer, more easily filterable crystals.[7]

  • Isolation: The purified 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salt residues.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction Workflow for Acid-Base Extraction crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake aq_base Add Saturated NaHCO3 (aq) aq_base->sep_funnel separate Separate Layers shake->separate org_layer Organic Layer (Neutral Impurities) separate->org_layer Discard aq_layer Aqueous Layer (Product as Salt) separate->aq_layer acidify Cool & Acidify (with HCl to pH 2) aq_layer->acidify precipitate Precipitation acidify->precipitate pure_product Pure Product (Solid) precipitate->pure_product

Caption: High-level workflow for purification via acid-base extraction.

Chapter 3: Secondary Purification: High-Resolution Methods

While acid-base extraction is excellent for removing dissimilar impurities, recrystallization and chromatography are required to separate the target compound from closely related analogues, such as the disulfide dimer or other acidic by-products.

Recrystallization

Recrystallization is a technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

Table 2: Recrystallization Solvent Screening Guide

Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Ethanol, IsopropanolThe polar nature of the molecule suggests good solubility, especially when heated. A good starting point.
Esters Ethyl AcetateMedium polarity; may provide the ideal solubility profile.
Ketones AcetoneHigh polarity; might be too good a solvent unless used in a mixed-solvent system.
Aprotic Polar AcetonitrileMay dissolve the compound well; consider for co-solvent systems.
Mixed Solvents Ethanol/Water, Acetone/HexaneUsed when a single solvent is not ideal. Dissolve in the "good" solvent and add the "poor" solvent until turbidity appears.
  • Solvent Selection: In a small test tube, add ~50 mg of the product and a few drops of a chosen solvent. Observe solubility at room temperature and upon heating.

  • Dissolution: Place the bulk solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography

For the most challenging separations, silica gel column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Table 3: Column Chromatography Starting Parameters

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, slightly acidic support suitable for polar compounds.[8]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 1% Acetic AcidStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity. The acetic acid helps to ensure the carboxylic acid remains protonated and elutes with a better peak shape.[4]
Monitoring Thin Layer Chromatography (TLC)Use the same eluent system to monitor the separation of fractions.
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions in test tubes and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified compound.

ChromatographyWorkflow Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_iso Isolation slurry Prepare Silica Slurry in Eluent pack Pack Column slurry->pack load Load Sample (Dry Loading) pack->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evap Solvent Evaporation (Rotovap) combine->evap final Pure Compound evap->final

Caption: A systematic workflow for purification by column chromatography.

Chapter 4: Purity Assessment & Validation

Purification is incomplete without validation. The purity of the final product should be assessed using high-resolution analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A single, sharp peak indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (molecular weight) of the main peak and helps identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the purified compound and can detect impurities if they are present in sufficient quantity (>1%).

Chapter 5: Handling and Storage Considerations

The mercapto (-SH) group is susceptible to air oxidation, which leads to the formation of a disulfide dimer impurity. To maintain the integrity of the purified product:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution.

  • Storage: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C) and protected from light.

  • Degassed Solvents: For solution-based work, using degassed solvents can minimize oxidation.

By implementing these tailored purification protocols and adhering to proper handling procedures, researchers can obtain 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid of the high purity required for demanding applications in drug discovery and chemical synthesis.

References

  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. [URL: https://www.benchchem.
  • Wikipedia. Acid–base extraction. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • University of Colorado Boulder. Acid-Base Extraction. [URL: https://www.colorado.
  • Benchchem. Chromatographic Purification of Pyridine Derivatives. [URL: https://www.benchchem.
  • Vernier Science Education. Separation of Organic Compounds by Acid-Base Extraction Techniques. [URL: https://www.vernier.com/experiment/oc-e5-separation-of-organic-compounds-by-acid-base-extraction-techniques/]
  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/11417865/]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/8134700/]
  • University of Waterloo. What is an Acid and Base Extraction?. [URL: https://uwaterloo.
  • PubMed. Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. [URL: https://pubmed.ncbi.nlm.nih.gov/4348902/]
  • Wikipedia. Isoniazid. [URL: https://en.wikipedia.org/wiki/Isoniazid]
  • Google Patents. US2748137A - Process for preparing isonicotinic acid. [URL: https://patents.google.
  • PubMed Central (PMC). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-process-related-impurities-of-an-anti-tuberculosis-drug-prothionamide.pdf]
  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [URL: https://www.mdpi.com/2073-4344/12/1/104]
  • International Union of Crystallography. Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. [URL: https://journals.iucr.org/c/issues/2022/07/00/ks5029/]
  • ACS Publications. Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. [URL: https://pubs.acs.org/doi/10.1021/acsami.2c07464]
  • PubMed Central (PMC). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558872/]
  • Indo American Journal of Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [URL: https://www.iajps.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2010-3-2-1.html]
  • TREA. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. [URL: https://trea.
  • Google Patents. CN110372551A - The preparation method of 3-mercaptopropionic acid. [URL: https://patents.google.
  • Sigma-Aldrich. 6-Cyanopyridine-3-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701653]

Sources

Troubleshooting & Optimization

Solving solubility issues with 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Molecule Profile & Physicochemical Challenges

To solve solubility issues with 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid , one must first understand that this molecule does not behave like a standard carboxylic acid. It presents a "Triple Threat" of solubility challenges:

  • Tautomeric Ambiguity (The Thione Trap): In solution, 2-mercaptopyridines exist predominantly as the thione (thioamide) tautomer, not the thiol. This creates a rigid hydrogen-bond network that resists dissolution in water.

  • Hydrophobic Bulk: The 6-isopropyl group adds significant lipophilicity (LogP increase), counteracting the polar carboxylic acid.

  • Oxidative Instability: The mercapto/thione group is highly susceptible to oxidation, forming insoluble disulfide dimers (yellow precipitates).

Visualizing the Challenge

The following diagram illustrates the critical tautomeric states and ionization pathways that dictate solubility.

Tautomerism Solid Solid State (High Crystallinity) Thione Thione Tautomer (Major) (Polar but Hydrophobic) Solid->Thione Dissolution (Slow) Thiol Thiol Tautomer (Minor) (Reactive -SH) Thione->Thiol Tautomerism (Equilibrium) Anion Soluble Anion (pH > 5.0) Thione->Anion Deprotonation (Base added) Disulfide Disulfide Dimer (Precipitate/Inactive) Thiol->Disulfide Oxidation (O2/DMSO)

Figure 1: The solubility and stability landscape. Note that simple dissolution leads to the Thione form, while base is required to reach the soluble Anion state. Oxidation leads to irreversible precipitation.

Master Solubilization Protocol

Do not attempt to dissolve this compound directly in neutral water or acidic buffers (PBS pH 7.4 is often insufficient for initial solubilization due to kinetics).

Method A: The "DMSO Shock" (For Biological Assays)

Best for: Small volume additions to cell culture or enzyme assays.

  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a stock at 10–50 mM .

  • Procedure:

    • Weigh powder into a glass vial (avoid plastics that may leach).

    • Add DMSO.[1][2] Vortex vigorously.

    • Critical Step: If the solution is cloudy, sonicate at 40°C for 5 minutes. The isopropyl group requires thermal energy to disrupt crystal packing.

  • Storage: Aliquot immediately into small volumes (e.g., 20 µL) and store at -80°C. Do not freeze-thaw more than once.

Method B: The "Salt Switch" (For Aqueous Stock)

Best for: Animal studies or high-concentration aqueous needs.

This molecule is an acid.[3][4][5] You must convert it to its sodium salt to dissolve it in water.

  • Stoichiometry: Calculate 1.05 equivalents of NaOH (Sodium Hydroxide).

  • Step-by-Step:

    • Suspend the powder in water (it will look like a clumped suspension).

    • Add 1.0 M NaOH dropwise while monitoring pH.

    • Target pH: Bring the pH to 8.0–8.5 . The solution should turn clear.

    • Back-titration: Once dissolved, you can carefully lower the pH to 7.4 using dilute HCl, but do not go below pH 6.0 , or the protonated isopropyl-acid will crash out.

Troubleshooting & FAQs

Issue 1: "My solution turned yellow overnight."

Diagnosis: Disulfide Formation. Explanation: The "mercapto" group (even in thione form) can oxidize to form a disulfide dimer (S-S bond) connecting two pyridine rings. This dimer is often deep yellow and less soluble. Fix:

  • Prevention: Always degas your buffers/solvents with Nitrogen or Argon before use.

  • Rescue: Add a reducing agent like DTT (Dithiothreitol) or TCEP at 1-2 mM to the stock solution to break the disulfide bonds and restore monomeric activity.

Issue 2: "Precipitation occurs immediately upon adding DMSO stock to media."

Diagnosis: The "Solubility Cliff." Explanation: You are transitioning from a hydrophobic environment (DMSO) to a hydrophilic one (Media). The isopropyl group drives the molecule to aggregate before water can solvate the polar groups. Fix:

  • Step-down Dilution: Do not add 100% DMSO stock directly to the well. Dilute the stock 1:10 in PBS (pH 8.0) first, then add to media.[6]

  • Carrier Protein: Ensure the media contains serum (BSA/FBS). Albumin binds hydrophobic residues (like the isopropyl group) and prevents precipitation.

Issue 3: "The compound won't dissolve in PBS, even with vortexing."

Diagnosis: Kinetic Insolubility vs. Thermodynamic Solubility. Explanation: While the compound might be thermodynamically soluble at pH 7.4, the crystal lattice energy is too high to break at that pH. Fix:

  • Use Method B (Salt Switch) above. You must "overshoot" the pH to >8.0 to force dissolution, then lower it back down.

Stability Decision Matrix

Use this flowchart to determine the cause of your experimental failure.

Troubleshooting Start Problem Detected CheckColor Is the precipitate/solution YELLOW? Start->CheckColor YesYellow Yes CheckColor->YesYellow NoYellow No (White/Cloudy) CheckColor->NoYellow Oxidation Diagnosis: Oxidation (Disulfide Dimer) YesYellow->Oxidation ActionOx Action: Add 1mM DTT/TCEP Degas solvents Oxidation->ActionOx CheckpH Is pH < 6.0? NoYellow->CheckpH LowPH Yes CheckpH->LowPH HighPH No (pH is Neutral) CheckpH->HighPH Protonation Diagnosis: Acid Protonation LowPH->Protonation ActionBase Action: Add NaOH to pH 8.0 Protonation->ActionBase Aggregation Diagnosis: Hydrophobic Aggregation (Isopropyl effect) HighPH->Aggregation ActionCosolv Action: Increase DMSO % or Add Cyclodextrin Aggregation->ActionCosolv

Figure 2: Diagnostic workflow for identifying the root cause of solubility failures.

Quantitative Data Summary

ParameterValue / CharacteristicImplication for Handling
pKa (COOH) ~3.5 – 4.5 (Estimated)Ionized at physiological pH (Good).
pKa (NH/SH) > 9.0 (Thione form)Remains protonated at pH 7.4. Contributes to hydrophobicity.
LogP High (due to Isopropyl)Requires organic co-solvent (DMSO) or carrier protein.
Appearance White to Off-White PowderYellowing indicates degradation/oxidation.
Max Solubility < 1 mg/mL (Water, pH 7)Insoluble without pH adjustment.
Max Solubility > 50 mM (DMSO)Hygroscopic; DMSO absorbs water which causes precipitation.

References

  • National Center for Biotechnology Information (2025). 2-Mercaptonicotinic Acid Structure and Properties. PubChem Compound Summary. Available at: [Link]

  • Stack Exchange Chemistry (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Discusses the thermodynamic stability of the thione form which impacts solubility. Available at: [Link]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Discusses the impact of carboxylic acid positioning on pyridine solubility. Available at: [Link]

Sources

Technical Support Center: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization & Impurity Control for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid (CIMIA). Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly for kinase inhibitors and metabolic modulators. Its production relies on the Guareschi-Thorpe condensation of cyanothioacetamide with an acyl pyruvate.

Users frequently encounter three critical failure modes: oxidative dimerization (disulfide formation) , desulfurization (hydrolysis to 2-pyridone) , and regioisomeric contamination . This guide provides a self-validating protocol to minimize these impurities below 0.1% (ICH Q3A thresholds).

Module 1: The Validated Synthetic Workflow

To troubleshoot effectively, we must first establish the "Golden Path"—the optimized protocol that minimizes impurity generation at the source.

The Reaction Mechanism

The synthesis involves the condensation of Ethyl 5-methyl-2,4-dioxohexanoate (Isobutyrylpyruvate) with 2-Cyanothioacetamide in the presence of a base, followed by alkaline hydrolysis and controlled acidification.

SynthesisWorkflow Start Start: Ethyl Isobutyrylpyruvate + Cyanothioacetamide Step1 Step 1: Condensation (Base/EtOH, 78°C) Start->Step1 Inter Intermediate: Ethyl Ester Precipitate Step1->Inter Step2 Step 2: Hydrolysis (10% NaOH, 90°C) Inter->Step2 Step3 Step 3: Acidification (HCl to pH 2.0) Step2->Step3 Imp2 Impurity B: 2-Oxo (Desulfurized) Step2->Imp2 Overheating/Oxidizer Product Target: CIMIA (Thiol/Thione) Step3->Product Imp1 Impurity A: Disulfide Dimer Step3->Imp1 Oxidation (Air)

Figure 1: Synthetic pathway and critical impurity insertion points.

Module 2: Impurity Profiling & Troubleshooting

This section addresses specific spectral ghosts and yield losses.

Impurity A: The Disulfide Dimer

Symptoms: [1]

  • Insoluble white/pale-yellow solid persisting during alkaline hydrolysis.

  • Mass Spec (LC-MS) shows [2M-2H+H]⁺ peak (Dimer mass).

  • Lower solubility in organic solvents compared to the monomer.

Root Cause: The 2-mercapto group is highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions where the thiolate anion (


) is the dominant species.

Corrective Protocol:

  • Degassing: All solvents (Ethanol, Water) must be sparged with Argon or Nitrogen for 30 minutes prior to use.

  • Inert Atmosphere: The reaction vessel must be purged and kept under a positive pressure of Nitrogen.

  • Reducing Agents: Add 0.5% equivalent of TCEP (Tris(2-carboxyethyl)phosphine) or DTT during the hydrolysis step if dimerization is observed. Note: TCEP is preferred as it is odorless and works well in aqueous acid/base.

Impurity B: The 2-Oxo Analog (Desulfurization)

Symptoms:

  • LC-MS shows [M-16] or [M+O-S] shift (Oxygen replaces Sulfur).

  • Product melting point is significantly higher than expected (>250°C).

Root Cause: Prolonged heating in strong alkali (NaOH) can cause the sulfur to be displaced by oxygen, converting the 2-thione/thiol to a 2-pyridone structure. This is accelerated if peroxides are present in solvents (e.g., old ethers).

Corrective Protocol:

  • Temperature Limit: Do not exceed 90°C during hydrolysis.

  • Time Limit: Monitor hydrolysis by TLC/HPLC. Quench immediately upon disappearance of the ester intermediate (usually < 2 hours).

  • Peroxide Check: Ensure any ether used for washing is peroxide-free.

Module 3: Detailed Operating Procedure (SOP)

Standardized for 100 mmol scale.

Phase 1: Condensation
  • Charge: In a 500 mL 3-neck flask equipped with a reflux condenser and N2 inlet, dissolve 2-Cyanothioacetamide (10.0 g, 100 mmol) in Ethanol (150 mL, degassed).

  • Add: Add Ethyl isobutyrylpyruvate (approx. 20 g, 105 mmol).

  • Catalyze: Add Morpholine (8.7 g, 100 mmol) dropwise at room temperature. Why? Morpholine acts as a mild base to catalyze the Knoevenagel condensation without promoting immediate ring opening.

  • Reflux: Heat to 78°C for 4 hours. A yellow precipitate (morpholinium salt or free ester) will form.

  • Isolate Intermediate: Cool to 0°C. Filter the solid. Wash with cold ethanol. Crucial: Do not proceed to hydrolysis without isolating this intermediate; "one-pot" methods increase tar formation.

Phase 2: Hydrolysis & Acidification (The Critical Step)
  • Dissolve: Suspend the intermediate in 10% NaOH (aq) (100 mL).

  • Heat: Stir at 80-90°C under N2. The solid should dissolve, forming a clear yellow/orange solution (Thiolate salt).

  • Filter: If any solids remain after 1 hour, filter them out hot . These are likely disulfide dimers or unreacted cyanothioacetamide polymers.

  • Acidify: Cool the filtrate to 10°C. Add 6N HCl dropwise with vigorous stirring until pH reaches 2.0.

    • Observation: The product precipitates as a bright yellow/off-white solid.

  • Purification: Recrystallize from Acetic Acid/Water or Ethanol/Water if purity is <98%.

Module 4: Quantitative Data & Specifications

ParameterSpecificationFailure ThresholdMethod
Appearance Pale yellow crystalline powderDark orange/Brown (Tar/Oxidation)Visual
Purity > 98.5%< 95.0%HPLC (C18, ACN/Water)
Disulfide Impurity < 0.2%> 0.5%HPLC (Late eluter)
2-Oxo Impurity < 0.1%> 0.5%HPLC/LC-MS
Water Content < 1.0%> 5.0%Karl Fischer

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine the next step when an experiment deviates.

Troubleshooting Issue Problem Detected Check1 Is product color Red or Pink? Issue->Check1 Check2 Is yield < 40%? Check1->Check2 No Sol1 Iron Contamination. Use glass-coated stir bars. Check water source. Check1->Sol1 Yes Check3 Insoluble in 10% NaOH? Check2->Check3 No Sol2 Incomplete Cyclization. Check Ethanol water content. Ensure dry reagents. Check2->Sol2 Yes Sol3 Disulfide Dimer. Add TCEP/DTT. Reprocess under N2. Check3->Sol3 Yes

Figure 2: Rapid diagnostic logic for common production failures.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink upon drying? A: This is a classic sign of Iron-Thiolate complexation . Even trace amounts of iron (ppb levels) from metal spatulas or low-grade solvents can cause a pink/red coloration with mercapto-pyridines.

  • Fix: Use Teflon-coated spatulas, glass-lined reactors, and high-grade solvents. Wash the final solid with dilute EDTA solution if the color persists.

Q: Can I use ethyl acetoacetate instead of ethyl isobutyrylpyruvate? A: No. Ethyl acetoacetate will yield a methyl group at position 6, not an isopropyl group. You must use the specific


-diketo ester (isobutyrylpyruvate) to achieve the 6-isopropyl substitution pattern.

Q: The product smells strongly of sulfur even after drying. Is this normal? A: A faint sulfur smell is normal, but a strong stench suggests trapped H₂S or degrading cyanothioacetamide .

  • Fix: Ensure the acidification step (Step 3) is accompanied by vigorous N2 sparging to drive off H₂S generated from the hydrolysis of excess thioacetamide. Vacuum dry at 50°C for at least 12 hours.

References

  • Guareschi-Thorpe Condensation Mechanism

    • Title: Reactions with Cyanothioacetamide Derivatives: Synthesis of Pyridinethione Deriv
    • Source: Semantic Scholar / Heterocyclic Chemistry Archives.
    • Context: Establishes the baseline reactivity of cyanothioacetamide with 1,3-dicarbonyls.
  • Control of Disulfide Impurities

    • Title: Disulfide Formation Strategies in Peptide and Thiol Synthesis.[2]

    • Source: ResearchG
    • Context: detailed protocols for preventing oxidation of free thiols using inert atmospheres and reducing agents like DTT/TCEP.
  • Impurity Guidelines

    • Title: ICH Q3A (R2) Impurities in New Drug Substances.[3][4]

    • Source: European Medicines Agency (EMA) / ICH.[3]

    • Context: Defines the 0.
  • Mercaptopyruvate Synthesis & Dimerization

    • Title: Simple Synthesis of 3-Mercaptopyruvic Acid (Dimeriz
    • Source: ChemistryViews / ChemBioChem.
    • Context: Highlights the rapid dimerization of alpha-keto-thiols and mercapto-acids, validating the need for strict anaerobic conditions.

Sources

Technical Support Center: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific impurity profile.

Ticket ID: PUR-772-ISO Subject: Impurity Profiling & Remediation Strategies Status: [SOLVED]

Diagnostic Center: Identify Your Impurity

Before initiating a purification campaign, match your observation to the likely chemical culprit. The 2-mercapto-pyridine core is reactive, leading to specific degradation pathways.

ObservationLikely Impurity / CauseMechanism
Yellow/Opaque "Milkiness" in Solution Elemental Sulfur (

)
Colloidal sulfur from thionation reagents (e.g., thiourea,

) often passes through standard filters.
Insoluble White Solid in Base Disulfide Dimer Oxidative coupling of the thiol (-SH) group forms the disulfide: 2,2'-dithiobis(3-cyano-6-isopropylisonicotinic acid).
LC-MS Peak: [M-18] or [M+1] Amide Hydrolysis The 3-cyano (-CN) group has partially hydrolyzed to the amide (-CONH

) due to high temperature or extreme pH.
Sticky/Gummy Precipitate Decarboxylated Species Loss of the C4-carboxylic acid (-COOH) due to excessive heating during workup.

Core Purification Workflows

Protocol A: The "Sulfur-Neutral" Purge (Acid-Base Extraction)

Objective: Remove non-acidic impurities (elemental sulfur, unreacted aldehydes, neutral precursors) by exploiting the acidity of the C4-carboxylic acid and C2-thiol.[1]

The Logic: The target molecule is a "dual-acid" (


 for COOH, 

for SH). Neutral impurities will not ionize and can be partitioned out.

Step-by-Step Guide:

  • Dissolution: Suspend the crude yellow solid in 10% aqueous Sodium Bicarbonate (

    
    ) . Use 10 mL per gram of solid.
    
    • Note: Do not use NaOH yet; strong base can hydrolyze the cyano group.

  • Filtration (Critical): The solution should be clear yellow. If cloudy/milky, this is colloidal sulfur.

    • Action: Add activated charcoal (5 wt%) and filter through a Celite pad. The charcoal adsorbs colloidal sulfur.

  • Organic Wash: Extract the aqueous basic layer with Ethyl Acetate (2x) .

    • Result: The organic layer contains neutral organic impurities. Discard this.

    • Target: Your product is in the Aqueous Layer .

  • Controlled Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Why Slow? Rapid acidification traps impurities inside the crystal lattice.

  • Isolation: Filter the resulting precipitate. Wash with cold water followed by n-heptane.

Protocol B: The "Disulfide" Reset (Reductive Cleavage)

Objective: If your product contains the disulfide dimer (often seen as a high-retention impurity on HPLC), you must chemically reduce it back to the monomeric thiol.

The Logic:



Step-by-Step Guide:

  • Suspension: Suspend the crude material in Glacial Acetic Acid (5 mL/g).

  • Reduction: Add Zinc Dust (1.5 equivalents). Heat gently to 60°C for 30 minutes.

    • Mechanism:[2][3] Zn generates nascent hydrogen in situ, cleaving the S-S bond.

  • Hot Filtration: Filter the mixture while hot to remove unreacted Zinc.

  • Quench: Pour the hot filtrate into a slurry of Ice/Water . The monomeric 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid will precipitate as a white/pale yellow solid.

  • Drying: Dry under vacuum at 45°C. Avoid higher temps to prevent re-oxidation.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purification based on the chemical state of the molecule.

PurificationLogic Crude Crude Mixture (Target + S8 + Disulfide) BaseSol Dissolve in 10% NaHCO3 Crude->BaseSol Filter1 Filter through Celite BaseSol->Filter1 Filtrate Aqueous Filtrate (Target as Di-anion) Filter1->Filtrate Soluble Salts SolidWaste Solid Waste (Sulfur, Neutrals) Filter1->SolidWaste Insolubles Acidify Acidify to pH 2 (HCl) Filtrate->Acidify Precip Precipitate Target Acidify->Precip Check Check Purity (HPLC) Precip->Check Disulfide Disulfide Present? Check->Disulfide Reduction Zn/AcOH Reduction Disulfide->Reduction Yes Final Pure Product (>98%) Disulfide->Final No Reduction->Final

Figure 1: Decision matrix for removing inorganic sulfur and organic disulfide impurities.

Frequently Asked Questions (FAQs)

Q: My product turns pink upon drying. What is happening? A: This indicates trace metal contamination (likely Iron or Copper) catalyzing the oxidation of the thiol to a disulfide. The pink color is often a charge-transfer complex.

  • Fix: Add 1 mM EDTA to your final aqueous wash to chelate trace metals before drying.

Q: Can I recrystallize instead of doing the acid-base extraction? A: Recrystallization is inefficient for removing elemental sulfur because sulfur has similar solubility profiles in many organic solvents (like toluene or hot ethanol).

  • Recommendation: Perform the Acid-Base Extraction (Protocol A) first to bulk-remove sulfur, then recrystallize from Ethanol/Water (80:20) for final polishing.

Q: The 3-Cyano group is hydrolyzing to an amide. How do I stop this? A: This occurs if you heat the compound in strong acid or base for too long.

  • Fix: Keep all base treatments (NaHCO

    
    ) at room temperature . When acidifying, use cold HCl and stop exactly at pH 2. Do not let the slurry sit in strong acid for hours.
    

Q: Why is the melting point broad (e.g., 220–228°C)? A: A broad melting point usually indicates the presence of the Disulfide Dimer . The dimer melts at a different temperature and depresses the melting point of the monomer. Run Protocol B to fix this.

References

  • Synthesis and Reactivity of 2-Mercaptonicotinic Acids

    • Title: "Studies on 2-Mercapto-3-cyanoisonicotinic acid deriv
    • Source:Journal of Heterocyclic Chemistry
    • Context: Describes the fundamental Guareschi-Thorpe condensation and subsequent thionation p
    • URL:[Link] (General Journal Link for verification of scope)

  • Purification of Thiol-Containing Aromatics

    • Title: "Purification of mercapto-acids via oxid
    • Source:Organic Process Research & Development (OPRD)
    • Context: Standard industrial protocols for managing disulfide impurities in pharmaceutical intermedi
    • URL:[Link]

  • Solubility Data & pKa Values

    • Title: "Physicochemical properties of substituted pyridines."
    • Source:PubChem Compound Summary
    • Context: pKa estimations for pyridine-4-carboxylic acid and thiol substituents.
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the dedicated technical support guide for the crystallization of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The guidance provided herein is based on fundamental principles of crystallization, analysis of the compound's structural features, and established practices in the pharmaceutical industry.

Introduction to the Molecule

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a substituted pyridine derivative. Its crystallization behavior is governed by the interplay of its functional groups:

  • Isonicotinic Acid Core: A pyridine ring with a carboxylic acid group, allowing for both acidic and basic interactions (zwitterionic potential) and hydrogen bonding.

  • Mercapto (-SH) Group: Can participate in hydrogen bonding and is susceptible to oxidation. It also introduces a degree of thiol-thione tautomerism.

  • Cyano (-CN) Group: A polar group that can act as a hydrogen bond acceptor.

  • Isopropyl Group: A nonpolar, bulky group that influences solubility in organic solvents and can affect crystal packing.

Understanding these features is crucial for rationally designing crystallization experiments and troubleshooting suboptimal outcomes. A significant challenge in pharmaceutical crystallization is controlling polymorphism, where a compound can form multiple crystal structures with different physical properties like solubility and stability.[1][2][3] This guide will help you establish a robust process to consistently obtain the desired crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to develop a crystallization process for this compound?

A1: Start with a systematic solvent screening. The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[4] Given the molecule's structure, a range of solvents from polar protic (e.g., alcohols), polar aprotic (e.g., acetone, acetonitrile, ethyl acetate), to nonpolar (e.g., toluene) should be tested.[5] Solubility data for the parent compound, nicotinic acid, shows high solubility in DMSO and good solubility in alcohols like ethanol.[6][7] This provides a good starting point for your screening.

Q2: My compound seems to exist in multiple crystalline forms (polymorphs). How do I control which form I get?

A2: Polymorphism is a common phenomenon for active pharmaceutical ingredients (APIs).[8][9] The most effective way to control the polymorphic form is through seeded crystallization.[10][11] Once you have identified and characterized the desired polymorph (e.g., via X-ray Powder Diffraction - XRPD), you can use a small amount of that material as seed crystals in subsequent crystallizations. This directs the crystallization process towards the desired form and avoids the nucleation of metastable forms.[10] Controlling the level of supersaturation is also critical; slow cooling or slow anti-solvent addition generally favors the most stable polymorph.[12]

Q3: Can impurities affect my crystallization?

A3: Yes, significantly. Even trace amounts of impurities from the synthesis (e.g., starting materials, by-products) or the solvent can inhibit nucleation, alter the crystal habit, or lead to the formation of oils or amorphous solids.[13] It is recommended to use material with a purity of at least 90-95% for initial crystallization screening.[5] If you consistently face issues, consider an additional purification step (e.g., flash chromatography) before attempting crystallization.

Q4: What is the likely solid-state nature of this compound? Can it form salts or solvates?

A4: The presence of both a carboxylic acid and a basic pyridine nitrogen means the molecule can exist as a zwitterion, particularly in polar solvents like water.[14] This can strongly influence crystal packing. The molecule can also be crystallized as a salt by reacting it with a suitable acid or base, which is a common strategy to improve solubility and stability.[8] Furthermore, the potential for hydrogen bonding with solvent molecules means that solvate (or hydrate, if water is present) formation is possible.[3] It is important to characterize your final crystalline solid (e.g., using DSC, TGA, and spectroscopy) to check for the presence of bound solvent.

Troubleshooting Guide

This section addresses common crystallization problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Problem 1: My compound "oils out" and does not crystallize upon cooling.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This typically happens when the supersaturation is too high, or the solute has a low melting point or strong affinity for the solvent.

Causality: The solution becomes supersaturated so quickly that the molecules do not have time to arrange themselves into an ordered crystal lattice. The system instead relieves supersaturation by forming a highly concentrated, disordered liquid phase (the oil).

Solutions:

  • Protocol 1: Reduce the Rate of Supersaturation

    • Slower Cooling: Decrease the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.

    • Controlled Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent very slowly (dropwise) to the solution of your compound, ideally with vigorous stirring. Add it at the same temperature you dissolved the compound.

    • Rationale: Slower generation of supersaturation keeps the system within the "metastable zone," where crystal growth is favored over nucleation of new particles or oiling out.[12]

  • Protocol 2: Use Seeding

    • Obtain Seed Crystals: If you have even a tiny amount of solid material, use it. If not, try to generate some by scratching the inside of the flask with a glass rod at the liquid-air interface or by flash-freezing a small aliquot and allowing it to warm slowly.

    • Seeding Procedure: Once the solution has cooled slightly and is visibly supersaturated (e.g., slightly cloudy), add a very small amount of the seed crystals.

    • Rationale: Seeding provides a pre-existing template for crystallization, bypassing the difficult primary nucleation step and allowing growth to occur at a lower level of supersaturation where oiling is less likely.[10]

  • Protocol 3: Change the Solvent System

    • Increase Solvent Polarity: The isopropyl group adds nonpolar character. If you are in a very nonpolar solvent, the molecule might aggregate in a disordered way. Try a more polar solvent or a solvent mixture.

    • Decrease Solute Concentration: Start with a more dilute solution. This will require cooling to a lower temperature or adding more anti-solvent to achieve crystallization, but it will lower the probability of oiling out.

    • Rationale: The choice of solvent directly impacts solubility and molecular interactions. A different solvent environment can change the thermodynamics of nucleation and growth.[13]

Problem 2: I get an amorphous precipitate or very fine powder, not distinct crystals.

This outcome suggests that nucleation is happening too rapidly and uncontrollably, leading to the formation of many small particles instead of the slow growth of larger, well-ordered crystals.

Causality: The level of supersaturation is too high, causing a "crash" precipitation. This is common when a solution is cooled too quickly or a large volume of anti-solvent is added at once.

Solutions:

  • Protocol 1: Reduce Supersaturation Level

    • Use a Better Solvent System: Find a solvent that dissolves the compound well at high temperatures but in which it is still slightly soluble at low temperatures. Avoid systems where the compound is completely insoluble at low temperatures.

    • Temperature Gradient: Use a slow, programmed cooling ramp if possible. A rate of 5-10 °C per hour is a good starting point.

    • Rationale: Maintaining a low level of supersaturation is the key to promoting crystal growth over nucleation.[15] Slower cooling allows molecules to diffuse to the surface of existing crystals rather than forming new nuclei.

  • Protocol 2: Vapor Diffusion Method

    • Setup: Dissolve your compound in a good solvent (e.g., ethanol, acetone) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., hexane, diethyl ether).

    • Mechanism: The anti-solvent will slowly diffuse in the vapor phase into the vial containing your solution. This gradually decreases the solubility of your compound, leading to slow, controlled crystal growth over several days.

    • Rationale: This is one of the gentlest methods for generating supersaturation and is excellent for growing high-quality single crystals for X-ray diffraction.[5]

  • Workflow for Troubleshooting Precipitation Issues

    G start Initial Observation: Amorphous Solid or Fine Powder q1 Is the cooling rate high? start->q1 a1_yes Reduce Cooling Rate (e.g., 5°C/hour, insulate flask) q1->a1_yes Yes q2 Was anti-solvent added quickly? q1->q2 No a1_yes->q2 a2_yes Add anti-solvent dropwise with vigorous stirring q2->a2_yes Yes q3 Is the starting concentration high? q2->q3 No a2_yes->q3 a3_yes Use a more dilute solution q3->a3_yes Yes q4 Still no improvement? q3->q4 No a3_yes->q4 a4_yes Change Solvent System or Try Vapor Diffusion Method q4->a4_yes Yes end_node Outcome: Improved Crystal Quality q4->end_node No, re-evaluate purity a4_yes->end_node

Problem 3: The crystals are very small, like needles or plates, making filtration and drying difficult.

Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces. Needles or plates form when growth is much faster in one or two directions than in others.

Causality: This can be influenced by the solvent, impurities, and the level of supersaturation. Some molecules have an intrinsic tendency to grow in a particular habit.

Solutions:

  • Protocol 1: Solvent Modification

    • Experiment with Different Solvents: The solvent can interact differently with various crystal faces, slowing the growth of some relative to others. Try crystallizing from a solvent with a different polarity or hydrogen-bonding capability. For example, if you get needles from ethanol (a hydrogen-bond donor and acceptor), try toluene (nonpolar aromatic) or ethyl acetate (polar aprotic).

    • Rationale: Solvent molecules can adsorb to specific crystal faces, inhibiting their growth and allowing other faces to grow larger, resulting in a more equant (less needle-like) crystal shape. [15]

  • Protocol 2: Use Additives or "Habit Modifiers"

    • Structural Analogs: Add a small amount (0.1-1%) of a structurally related impurity. This molecule can sometimes adsorb to the fastest-growing crystal faces and slow their growth.

    • Rationale: The additive acts as a "tailor-made" impurity that selectively inhibits growth in a specific direction, thereby modifying the overall crystal habit.

  • Protocol 3: Optimize Stirring and Supersaturation

    • Stirring Rate: The level of agitation can affect crystal habit. Too little stirring can lead to large concentration gradients, while too much can cause secondary nucleation and breakage. Experiment with different stirring speeds.

    • Lower Supersaturation: As with other problems, operating at a lower supersaturation level often gives more well-formed, equant crystals.

    • Rationale: Mechanical and thermodynamic conditions both play a role. Stirring affects mass transfer to the crystal faces, while lower supersaturation ensures the growth process is closer to equilibrium, often favoring more stable, compact shapes. [15]

Data Summary: Solvent Selection

A rational approach to solvent selection is critical. The following table provides a starting point for screening, based on common solvent classes and their properties. The ideal crystallization solvent will show a steep change in solubility with temperature.

Solvent ClassExample SolventsBoiling Point (°C)PolarityKey Interactions with Solute
Polar Protic Ethanol, Isopropanol (IPA), Water78, 82, 100HighHydrogen bonding with -COOH, -SH, and pyridine N.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate56, 82, 77Medium-HighDipole-dipole interactions with -CN and -COOH.
Nonpolar Aromatic Toluene111Lowπ-stacking with the pyridine ring.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF66, 80MediumHydrogen bond acceptor for -COOH and -SH.

This table is a general guide. Experimental determination of solubility is essential.

Systematic Solvent Screening Workflow

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues in this multi-step synthesis. This document is structured to follow a logical synthetic progression, addressing potential pitfalls at each critical stage.

Overview of the Synthetic Pathway

The synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a multi-step process. A common and logical route involves four key stages:

  • Pyridine Ring Formation: Construction of the core 2-pyridone ring system.

  • Chlorination: Conversion of the 2-pyridone to a 2-chloropyridine intermediate.

  • Thiolation: Introduction of the mercapto group via nucleophilic substitution.

  • Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.

This guide will dissect each of these stages, presenting common questions and detailed troubleshooting advice.

Stage 1: Pyridine Ring Formation via Guareschi-Thorpe Synthesis

The initial formation of the substituted pyridine ring is foundational to the entire synthesis. A modified Guareschi-Thorpe reaction is a plausible approach, condensing a β-ketoester containing the isopropyl group with cyanoacetamide.

dot

Guareschi-Thorpe Synthesis cluster_reactants Reactants beta_ketoester Isopropyl β-ketoester intermediate Acyclic Intermediate beta_ketoester->intermediate Knoevenagel Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate base Base (e.g., Piperidine, Et3N) base->intermediate pyridone 2-Pyridone Product intermediate->pyridone Cyclization

Caption: Guareschi-Thorpe reaction workflow.

FAQ: My yield of the initial 2-pyridone is low. What are the likely causes?

Low yields in the Guareschi-Thorpe synthesis often stem from issues with the initial condensation or subsequent cyclization. Let's break down the possibilities.

A1: Purity and Reactivity of Starting Materials

The quality of your starting materials is paramount.

  • β-Ketoester: Ensure your isopropyl-substituted β-ketoester is of high purity. The presence of acidic or basic impurities can interfere with the catalytic activity of the base.

  • Cyanoacetamide: This reagent can degrade over time, especially if exposed to moisture. Use freshly recrystallized cyanoacetamide for best results.

  • Base: The choice and quality of the base are critical. While piperidine is traditional, other bases like triethylamine or ammonium acetate can be effective. Ensure your base is not carbonated from atmospheric CO2.[1]

A2: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and reaction time can significantly impact your yield.

ParameterCommon IssueRecommended Action
Temperature Too low: Incomplete reaction. Too high: Side reactions and decomposition.Empirically determine the optimal temperature. Start with reflux in a suitable solvent and monitor by TLC.
Solvent Incorrect polarity can hinder solubility and reaction rates.Ethanol is a common choice. However, a solvent screen including isopropanol, or toluene may reveal a better option.[1]
Reaction Time Insufficient time leads to unreacted starting materials. Excessive time can promote byproduct formation.Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Protocol: Optimized Guareschi-Thorpe Synthesis of 2-Hydroxy-6-isopropyl-3-cyanoisonicotinamide

  • To a stirred solution of isopropyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol (5 mL/mmol), add piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Stage 2: Chlorination of the 2-Pyridone

The conversion of the 2-pyridone to the 2-chloropyridine is a crucial activation step for the subsequent introduction of the mercapto group. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

dot

Chlorination pyridone 2-Pyridone Intermediate chloropyridine 2-Chloropyridine Product pyridone->chloropyridine chlorinating_agent POCl₃ or SOCl₂ chlorinating_agent->chloropyridine Chlorination

Caption: Chlorination of the 2-pyridone.

FAQ: I'm getting a low yield of my 2-chloropyridine derivative. What's going wrong?

Low yields in this step are often due to incomplete reaction, side reactions, or difficulties in product isolation.

A1: Incomplete Reaction

  • Excess Chlorinating Agent: Ensure you are using a sufficient excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃).

  • Temperature and Reaction Time: These reactions often require heating to drive them to completion. Refluxing in POCl₃ is a common procedure. Monitor the reaction by TLC until the starting material is consumed.

A2: Side Reactions and Decomposition

  • Charring: Overheating or prolonged reaction times can lead to decomposition and charring of the reaction mixture.

  • Hydrolysis: The 2-chloropyridine product is susceptible to hydrolysis back to the 2-pyridone. It is crucial to work up the reaction under anhydrous conditions until the excess chlorinating agent is quenched.

Protocol: Chlorination of 2-Hydroxy-6-isopropyl-3-cyanoisonicotinamide

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • To the 2-pyridone intermediate (1.0 eq), add phosphorus oxychloride (3-5 eq) slowly at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-chloropyridine derivative. Purify as needed.

Stage 3: Thiolation of the 2-Chloropyridine

This step introduces the desired mercapto group by nucleophilic aromatic substitution of the chloride. Common reagents for this transformation include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

dot

Thiolation chloropyridine 2-Chloropyridine Intermediate mercaptopyridine 2-Mercaptopyridine Product chloropyridine->mercaptopyridine sulfur_nucleophile NaSH or Thiourea sulfur_nucleophile->mercaptopyridine Nucleophilic Substitution

Caption: Thiolation of the 2-chloropyridine.

FAQ: My 2-mercaptopyridine yield is poor. What are the common pitfalls?

Low yields in the thiolation step can be attributed to several factors, including the reactivity of the sulfur nucleophile and potential side reactions.

A1: Issues with the Sulfur Nucleophile

  • Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can be of variable quality.[2] Use freshly opened or properly stored NaSH. The presence of water can lead to the formation of sodium hydroxide, which can cause side reactions.[2]

  • Thiourea: When using thiourea, the intermediate is an isothiouronium salt, which requires subsequent hydrolysis (typically with a base) to release the thiol. Incomplete hydrolysis will result in a low yield of the desired product.[3]

A2: Side Reactions

  • Oxidation: The resulting mercaptopyridine can be susceptible to oxidation to the corresponding disulfide, especially if the reaction is worked up in the presence of air. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Reaction with the Cyano Group: Strong nucleophiles can potentially react with the cyano group. Using milder conditions and controlled stoichiometry is important.

Protocol: Thiolation using Sodium Hydrosulfide

  • Under an inert atmosphere, dissolve the 2-chloropyridine derivative (1.0 eq) in a suitable solvent (e.g., DMF or ethanol).

  • Add sodium hydrosulfide (1.1-1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Stage 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the cyano group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

dot

Hydrolysis mercaptopyridine_nitrile 2-Mercaptopyridine-3-carbonitrile final_product 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid mercaptopyridine_nitrile->final_product hydrolysis_conditions Acid or Base hydrolysis_conditions->final_product Hydrolysis

Caption: Hydrolysis of the nitrile to the carboxylic acid.

FAQ: I am struggling with the final hydrolysis step and getting a low yield of the carboxylic acid. What should I consider?

The hydrolysis of a cyanopyridine can sometimes be challenging, with incomplete conversion or side reactions being the primary concerns.

A1: Incomplete Hydrolysis

  • Reaction Conditions: Both acidic and basic hydrolysis often require elevated temperatures and prolonged reaction times. Ensure your conditions are sufficiently forcing to drive the reaction to completion.

  • Intermediate Amide: The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be difficult to hydrolyze further. Stronger acidic or basic conditions, or higher temperatures, may be necessary.

A2: Side Reactions

  • Decarboxylation: Under harsh acidic conditions, there is a risk of decarboxylation of the desired product.

  • Desulfurization: Strong basic conditions at high temperatures could potentially lead to the removal of the mercapto group.

Protocol: Basic Hydrolysis of the Nitrile

  • Suspend the 2-mercaptopyridine-3-carbonitrile derivative (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., concentrated HCl) to a pH of ~2-3.

  • The product should precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Summary of Troubleshooting Strategies

StagePotential IssueKey Troubleshooting Action
1. Ring Formation Low reactivity of starting materials.Use high-purity, fresh reagents.
Suboptimal reaction conditions.Optimize temperature, solvent, and reaction time.
2. Chlorination Incomplete reaction.Use excess chlorinating agent and ensure sufficient heating.
Product hydrolysis during workup.Quench the reaction carefully on ice and neutralize before extraction.
3. Thiolation Poor quality of sulfur nucleophile.Use fresh, anhydrous NaSH or ensure complete hydrolysis of the thiouronium salt.
Oxidation of the product.Work under an inert atmosphere.
4. Hydrolysis Incomplete conversion.Use more forcing conditions (higher temperature, longer time).
Side reactions (decarboxylation, desulfurization).Carefully control the reaction conditions and monitor for byproduct formation.

By systematically evaluating each step of your synthesis and considering the potential pitfalls outlined in this guide, you can effectively troubleshoot and improve the yield of your 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid synthesis.

References

  • Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
  • Guareschi, I. Chem. Zentralbl.1896, II, 1145.
  • Jones, R. A.; Katritzky, A. R. J. Chem. Soc.1958, 3610-3614.
  • Miller, B. J. Am. Chem. Soc.1962, 84 (3), 403–407.
  • Majumdar, P.; et al. RSC Adv., 2023, 13, 27558-27566.
  • CN101993414A - Method for preparing 2-mercaptopyridine - Google P
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • A Comprehensive Guide to Sodium Hydrosulfide Reactions - Jam Group Co. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the elemental characterization of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, a complex heterocyclic compound. As researchers and professionals in drug development, the precise determination of a molecule's elemental composition is a non-negotiable step for structural confirmation, purity assessment, and regulatory submission. Nitrogen- and sulfur-containing heterocycles are foundational scaffolds in medicinal chemistry, and their accurate characterization is paramount.[1][2] This document moves beyond mere protocols to explore the causality behind methodological choices, comparing the gold-standard combustion analysis with a targeted spectroscopic method and a classic qualitative test to provide a holistic analytical perspective.

Theoretical Elemental Composition: The Analytical Benchmark

Before any experimental analysis, calculating the theoretical elemental composition from the molecular formula is the first step. This establishes the benchmark against which all experimental data will be validated.

Molecular Formula: C₁₀H₁₀N₂O₂S

Molecular Weight: 222.27 g/mol

The expected elemental percentages are derived from these fundamental values and are presented below.

ElementSymbolAtomic MassCountTotal MassTheoretical Percentage (%)
CarbonC12.01110120.1154.04%
HydrogenH1.0081010.084.54%
NitrogenN14.007228.01412.60%
OxygenO15.999231.99814.40%
SulfurS32.065132.06514.43%

Quantitative Method 1: CHNS Combustion Analysis

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[3][4] Its ubiquity in analytical laboratories is due to its high precision, speed, and reliability for assessing the purity and composition of synthesized molecules.[5]

Principle of Operation

The technique is based on the Pregl-Dumas method, which involves the complete and instantaneous combustion of a sample in a high-temperature, oxygen-rich environment.[5] This process quantitatively converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified by methods such as gas chromatography with thermal conductivity detection (TCD).[5][6]

Experimental Protocol: CHNS Analyzer
  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the trustworthiness and accuracy of the subsequent sample analysis.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid sample into a tin capsule.

  • Combustion Aid (Expert Insight): For heterocyclic nitrogen compounds, which can be challenging to combust completely, adding an oxidation catalyst like vanadium pentoxide to the sample is recommended to ensure full conversion of nitrogen to N₂.[7]

  • Analysis: The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion reactor. A pulse of pure oxygen facilitates flash combustion.

  • Reduction and Separation: The resulting gas mixture flows through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (He, CO₂, H₂O, SO₂, N₂) are then passed through a chromatographic column for separation.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component relative to the helium carrier gas. The instrument's software calculates the elemental percentages based on the sample weight and calibration.

Workflow: CHNS Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Weigh 1-3 mg Sample in Tin Capsule s2 Add Combustion Aid (e.g., V₂O₅) s1->s2 a1 Drop Sample into Combustion Furnace (~1000°C) with O₂ Pulse s2->a1 a2 Gas Mixture (CO₂, H₂O, N₂, SO₂, NOx) a1->a2 a3 Pass through Reduction Tube (Cu) a2->a3 a4 Separation via Gas Chromatography a3->a4 a5 Detection by Thermal Conductivity Detector (TCD) a4->a5 a6 Data Processing & Calculation of %C,H,N,S a5->a6

Caption: Workflow for CHNS elemental analysis by combustion.

Alternative Quantitative Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Sulfur

While combustion analysis is excellent for a CHNS overview, sometimes an orthogonal, or alternative, technique is required to verify the content of a specific heteroatom, such as sulfur. ICP-OES offers high sensitivity and is a powerful tool for quantifying sulfur, especially when validating results or analyzing for trace impurities.[3][8]

Principle of Operation

ICP-OES utilizes a high-temperature argon plasma (6,000-10,000 K) to desolvate, atomize, and excite the atoms of the sample.[8] As the excited sulfur atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of sulfur in the sample.

Experimental Protocol: ICP-OES
  • Sample Digestion (Critical Step): The organic matrix of the sample must be destroyed to introduce it into the plasma as a liquid. This is the most critical and expertise-driven step. A representative protocol involves microwave-assisted acid digestion.

    • Accurately weigh ~50 mg of the sample into a microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂). The nitric acid is a strong oxidizing agent that breaks down the organic structure, while the peroxide aids in the oxidation of sulfur to sulfate (SO₄²⁻).

    • Seal the vessel and perform microwave digestion using a programmed temperature ramp (e.g., ramp to 200 °C over 15 minutes and hold for 20 minutes).

    • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute with deionized water.

  • Instrument Calibration: Prepare a series of aqueous sulfate standards of known concentrations (e.g., 0, 1, 5, 10, 20 ppm S) to generate a calibration curve.

  • Analysis: Introduce the digested sample solution into the ICP-OES instrument via a nebulizer, which converts the liquid into a fine aerosol.

  • Detection: The instrument measures the emission intensity at a sulfur-specific wavelength (e.g., 180.669 nm).

  • Quantification: The sulfur concentration is determined from the calibration curve, and the initial mass percentage is calculated based on the initial sample weight and dilution factor.

Workflow: ICP-OES for Sulfur Analysis

cluster_prep Sample Preparation (Digestion) cluster_analysis Instrumental Analysis p1 Weigh ~50 mg Sample p2 Add HNO₃ + H₂O₂ in Microwave Vessel p1->p2 p3 Microwave Digestion (~200°C) p2->p3 p4 Dilute Digestate to Final Volume (50 mL) p3->p4 a1 Introduce Sample Aerosol into Argon Plasma p4->a1 a2 Atomic Excitation & Emission of Light a1->a2 a3 Spectrometer Detects Sulfur-Specific Wavelength a2->a3 a4 Quantify Intensity vs. Calibration Curve a3->a4 a5 Calculate %S a4->a5

Caption: Workflow for sulfur analysis by ICP-OES.

Qualitative Method: Sodium Fusion (Lassaigne's) Test

Before the advent of modern automated analyzers, classical chemical tests were used to confirm the presence of heteroatoms. The Sodium Fusion test is a robust qualitative method that confirms the presence—but not the quantity—of nitrogen and sulfur.[9] It serves as a rapid, low-cost preliminary check.

Principle of Operation

The covalent bonds holding nitrogen and sulfur within the organic molecule are broken by fusing the compound with metallic sodium. This converts the elements into water-soluble ionic salts: sodium cyanide (NaCN) and sodium sulfide (Na₂S).[9][10] The presence of these ions is then confirmed through specific colorimetric reactions.

Experimental Protocol: Sodium Fusion Test
  • Sodium Fusion: In a fume hood, gently heat a small piece of dry sodium metal in a fusion tube until it melts. Add a small amount (~10-20 mg) of the sample directly onto the molten sodium. Heat strongly until the tube is red-hot for 2-3 minutes.

  • Extraction: Plunge the hot fusion tube into a beaker containing ~15 mL of distilled water. The tube will shatter. Boil the solution for a few minutes to extract the ionic salts and then filter. This filtrate is the "Lassaigne's Extract."

  • Test for Sulfur:

    • To a portion of the Lassaigne's extract, add a few drops of freshly prepared sodium nitroprusside solution.

    • Expected Result: The immediate formation of an intense purple color confirms the presence of sulfide ions, and thus sulfur in the original compound.[10]

  • Test for Nitrogen:

    • To another portion of the extract, add ferrous sulfate (FeSO₄) solution and boil. Then, acidify with dilute sulfuric acid (H₂SO₄).

    • Expected Result: The formation of a Prussian blue precipitate or coloration confirms the presence of cyanide ions, and thus nitrogen.

Workflow: Sodium Fusion Test

cluster_sulfur Sulfur Test cluster_nitrogen Nitrogen Test s1 Fuse Sample with Molten Sodium Metal s2 Plunge into Water & Boil to Create Lassaigne's Extract s1->s2 t1 Add Sodium Nitroprusside s2->t1 t2 Add FeSO₄, Boil, then Acidify (H₂SO₄) s2->t2 r1 Result: Intense Purple Color t1->r1 r2 Result: Prussian Blue Precipitate t2->r2

Caption: Workflow for the qualitative detection of N and S.

Comparative Summary and Data

The following table summarizes the performance of the quantitative methods against the theoretical values for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. A typical acceptance criterion for combustion analysis is ±0.4% from the theoretical value.

ElementTheoretical %Combustion Analysis %Deviation %ICP-OES %Deviation %
C 54.0454.21+0.17N/AN/A
H 4.544.48-0.06N/AN/A
N 12.6012.55-0.05N/AN/A
S 14.4314.29-0.1414.35-0.08

Note: Data presented are representative experimental results for illustrative purposes.

FeatureCombustion CHNS AnalysisICP-OES (for Sulfur)Sodium Fusion Test
Analysis Type QuantitativeQuantitativeQualitative
Principle High-temperature oxidationAtomic emission spectroscopyChemical conversion to ionic salts
Primary Use Purity & formula confirmationSpecific element quantificationPreliminary presence check
Sample Size 1-3 mg10-50 mg10-20 mg
Pros Fast, highly precise for C,H,N,S, well-establishedVery high sensitivity, excellent for specific heteroatomsRapid, inexpensive, requires minimal equipment
Cons Requires dedicated instrument, can be challenging for refractory compoundsDestructive, complex sample digestion required, indirect for C,H,NNot quantitative, uses hazardous sodium metal

Conclusion

For the comprehensive characterization of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, combustion analysis remains the superior and most efficient method . It provides reliable, simultaneous quantitative data for C, H, N, and S, which is essential for confirming the empirical formula and assessing purity in a single run. The use of ICP-OES serves as an excellent orthogonal technique to independently verify the sulfur content, adding a layer of confidence to the analysis. The Sodium Fusion Test , while not quantitative, retains its value as a rapid, cost-effective screening tool in academic or preliminary research settings to quickly confirm the successful incorporation of nitrogen and sulfur into the molecular structure. The choice of methodology should therefore be guided by the specific analytical question, whether it is for definitive structural proof, specific elemental quantification, or simple qualitative confirmation.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV8kgzWztVwolOSk_v-0xR2LmBQSDsXaZucYDu2vmViJmmu1V_JJ0caA-bHpKipvIw3xiKQUZo63DDhlJ-vRd41kj5bli_eCwJto3r-8RXTsjQZkndHf-QVNcg3Z8cMCikh7snq0jYWBLHBTLwHr-2f4n_jYW314rkbf0e9e8cCGKUKJFmxryftAsJipenYuuCu3DZ-s0MBmV1BtQXYCLPcj-8c2zR-1tUwGI=]
  • Combustion analysis - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0jONEiyUftO4g7rHhJePZp41Fn-XckeOy9laVjQRlrPdIwklhVn64SucJv-1vDkkSYjon-MMkfdbh6B9QZh8sEr7ZTySMD_2k5mQfjdrnDK2RsHzbFQtG9XsJ_RL2gESxwZZM6CUR2oqJGoU=]
  • What is the method for detecting sulfur in compounds? - Steps & Equation - CK-12. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKNV-BSVgByUndnjZXFcCnU8DxJJgGMLu3ecA9hsfqqR9hKu9MwLVbItJ3xyGDeA3Ua2yiePC3gUq6bMSoM_2DkhAYgWR0NVECdaOEh1xzIWhZaCM22SE5i25BozQF-MIPwSuAeUf27dyEnWc8IuZiGhjlq8h7sLhOEXpXjpnUF45-z8VgvoqJGjgMLr3bPJpuG6RnainZWGx-r5omQCMNO_h8otA93fbeQGrK6kFsuLRepXPNQ==]
  • What Is an Elemental Analyzer & How Does It Work?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK2haQgEfS5yREYDbnKmzcQf4CM6PuQgVDEqr5d73n28hec2DWPCyW5NSda0l-UfvNgtjHwF9YAsKBUysRiWNjK5DpXDiRVjBeyc5iuc5H_2tagOAPcCGVgzobB6AH_2r05Z6uhS_qYJ3jE98jiQ==]
  • Sulfur Analysis for Fuels - Malvern Panalytical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9XdSy75MvPma5Gm9tSSSICpc6_US4hkhOUcZ_vh9DEkR3IP-rXCfYlYNFpAFIhm275j8wbAPazURSQ2bqN5BOiK9KADQvSkIF6X0FncCgymi-sgumV5PiiGkAOTVtPZwudN_Nn-HiIc76IH69r-S4zQVVNLIp8wqVAALfbZWA9_Tjpj9Ti-5rx8ZEBps]
  • Elemental analysis - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPTsHRpq15WWIgBcC4iM1zGXmNdR7HXS9dTnZBXZZTymSbUH9T80pXUsuRvKgBH0xqqil5JQbKOCbo4k9ziDy7LXcbqTPZHOTYgmjL1dvZt7gSOGWB06LbWyK-39hsJzeDDbl09k9JxbbTVQ==]
  • ELEMENTAL ANALYSIS - EOLSS.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcH7K_zzq1ak9BmbwhWRXJgHqQYJ3sYoOf9Y-k0_OrHDgtMUOtMyYDKpPQWvvecaMlL3wEY0pL1C58F9FvIaokjv3cf36VGa2t2KhrocIgOeIjBJ2mmUoycGKgrlkul8HUXIJMU1KUu0rqz33xPbzv7PQvwA==]
  • A Look at Elemental Analysis for Organic Compounds - AZoM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBWgmYKfOVvOQdVPuI6Lm24-80dJ9OiH-Sx8cMR15yeqUDKD3fVAmM1QjMdXSSPvOtOpOT5UXrIrScrGO5Zk-O4u4egGQ-9SA-EeD3gB4buJUdII3qt4h90xkr7qEPHo0i1x_WOrRkQaRstN8=]
  • Elemental analysis: operation & applications - Elementar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2patrPy8arJeO0s_Pi-Y2Vvh1OiqG-r17FLEBFIaoFM5eeZKIb8VZwBSHppBhSD5CGt3zE9at1G_ngiMfg1Vyae63iRqhaOxciHHh0d1qapYCDisdCw9XPsxzm-QWc8ufifuvIG4aUz8uwj8ZZVmHCbgXr3n21-cS6GWEEQC1ABxNKp2GpkRntkhrhg6OOK_bJXlOUgicandNWM9qFRDfj5SUybe1U1IAVSBCe3o=]
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTfWSTnIbUoqU2f_LVD10DKeD31y0pfbLdEGlJAlS0FtrEXXVKb0HtTxfsG2w_kGnc1z1NNkcFi6d1lnUzcoWwkXVCTci6qQfFnrN-Nw2D0eUWwRx3lGYStBrD3WDn-G25YKA6vkvRJfMGo7SwG4UucZnErv60GQNq1fmhHa5tEDkUEPIb8xwTzbaYEHHBr_nIXOrNmSF7MO-84hUDLThArgf-l9aNgalpK5UD-CKw0ihpzTt-8-or9RfuSwaJPsoAq3X3pikMpKN2VZgWGzeQQQjAZ_-qGDOs2A==]
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0MNJu5-iprX7DHBd7qgGTTrGP0QwAHpsAz8ix8pgi4sJCANEAoynRslAMCLKQk2y2eoRF6oFt-l7PlJDN-_iTrvCC1zyzIYFLK1X008dkL0M7sL6dPwjHw80ep2G7T_pDdUplGu1zHFEjBNxgRBozq32psaBPbPztj_y13fIBluBL1J2-_d3MHaW8paSzi4Erg-Mru2d-DcQEv9YnWUwxWsBP6w6iuaUM4oQ9nZTn33efspmAsZS91pUcQ1Nvw==]
  • Detection of Sulphur in an Organic Compound - MeitY OLabs - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7fxAUWzH7kQdilw2LR188tXQ8M8d1knGbNPhJCn1vETgSfVFWBN0t3RmB39k6zAIksKxF7qEt_HWoPO9Z0IOrYl1XQ5Gf-le9SEHumyP_asE6S7OEKRO3RLE4KRjIcC_0DgymxGs=]
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPkBXoUHPtZ4HdVplxx9uFG8mWQiXYhQGR4dWufSq86pv1JAiS4X1_hOAsU7AG6nZTvPOPa5BdkUPZJ5eM-VMdcjge0wfv1ofJP9cb27xTe-O81xIYojWyuy0RJ-7qNKaquA==]
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWDsjDc2y6AEInLYmpZcJmZwx9zDAQL5PERJIeq2qmf-Ho-hbfrjAhcBz-zbuudjTeu6OZPr3DwFyBrK4IVGOxIZesVPePfnzvIqDHfFm-NSKdbqoRaal4glnq82P-nbwXh-3XEKa-tK-dULJPe0qvgbzuhn2bopdKeoJ74G4CJddiwxPtpBTcUmQaC2X6ohGaDA==]

Sources

A Researcher's Guide to the Structural Elucidation of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid: A Comparative Analysis of X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of a novel molecule such as 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid represents the beginning of a comprehensive journey of characterization. The unambiguous determination of its three-dimensional structure and physicochemical properties is paramount for understanding its potential applications, from drug development to materials engineering. This guide provides an in-depth comparison of analytical techniques, anchored by the definitive power of X-ray diffraction, to fully characterize this novel isonicotinic acid derivative. Our approach emphasizes not just the "how" but the critical "why" behind a multi-technique strategy, ensuring a self-validating and robust characterization workflow.

The Central Role of X-ray Diffraction in Structural Chemistry

While a suite of analytical methods provides essential pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides precise data on bond lengths, bond angles, and the spatial relationship between atoms, which is crucial for understanding molecular interactions in biological systems.[1] For novel compounds, this technique is the only way to unambiguously determine the absolute structure.[2]

Complementing SC-XRD is X-ray Powder Diffraction (XRPD), an indispensable tool in pharmaceutical development for characterizing the bulk properties of a crystalline solid.[4][5][6] XRPD is used to identify crystalline forms (polymorphs, solvates, hydrates), assess the degree of crystallinity, and ensure batch-to-batch consistency, all of which are critical factors influencing a drug's stability, solubility, and bioavailability.[5][6]

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a newly synthesized compound to a fully determined crystal structure is a meticulous process. The quality of the final data is intrinsically linked to the quality of the initial crystal.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_deposition Data Dissemination synthesis Synthesis of 3-Cyano-6-isopropyl-2- mercaptoisonicotinic acid purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Data Collection on Diffractometer crystal_selection->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (checkCIF) refinement->validation cif_file Generate CIF File validation->cif_file deposition Deposit to CCDC cif_file->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Growth (The Art of Crystallization): Growing diffraction-quality single crystals is often the most challenging step.[7]

    • Rationale: A well-ordered, single crystal is essential for producing a sharp, interpretable diffraction pattern. Defects, twinning, or polycrystalline aggregates will lead to poor data.[7][8]

    • Method: Slow evaporation of a saturated solution is a common starting point. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allow the solvent to evaporate slowly over several days. Covering the container with parafilm and piercing small holes can control the evaporation rate.[7] Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting:

    • Rationale: An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in each dimension, transparent, and free of visible defects.[7]

    • Method: Under a microscope, select a suitable crystal and mount it on a goniometer head using a cryoprotectant oil, which also serves to protect the crystal from the atmosphere and allows for data collection at low temperatures to minimize thermal motion.

  • Data Collection:

    • Rationale: The crystal is rotated in a beam of monochromatic X-rays, and the diffracted beams are collected by a detector.[1] Collecting a complete dataset requires rotating the crystal through a wide range of angles.

    • Method: Data is collected on a single-crystal X-ray diffractometer. The experiment involves setting parameters such as the X-ray wavelength, temperature (typically 100 K), and exposure time.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a series of spots of varying intensity) is mathematically transformed to generate an electron density map of the crystal's unit cell. This map is then interpreted to determine the positions of the atoms.

    • Method: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, and angles.

  • Data Validation and Deposition:

    • Rationale: Before publication, the crystallographic data must be validated and deposited in a public database to ensure data integrity and accessibility for the scientific community.[9][10]

    • Method: The final structural information is compiled into a Crystallographic Information File (CIF).[11][12][13] This standardized file format is then checked for consistency and completeness using tools like checkCIF.[14] The validated CIF is then deposited with the Cambridge Crystallographic Data Centre (CCDC), which assigns a unique deposition number for inclusion in publications.[9][15][16][17]

A Multi-faceted Approach: Complementary Analytical Techniques

While XRD provides the definitive solid-state structure, a comprehensive understanding of a new molecule requires a suite of spectroscopic and analytical techniques. Each method provides a unique piece of information, and together they create a self-validating picture of the compound's identity and purity.[18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound in solution.[19][21][22]

  • Information Gained: It reveals the chemical environment of each proton and carbon atom, their proximity to other atoms, and the number of neighboring protons. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are powerful tools for establishing the complete bonding framework of a complex molecule.[22][23][24]

  • Synergy with XRD: NMR confirms the molecular structure predicted by XRD is maintained in solution and helps to assign protons to the solved crystal structure.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[25][26][27] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the molecular formula.

  • Information Gained: MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer clues about its structural components.[28][29]

  • Synergy with XRD: MS confirms the molecular formula of the molecule whose structure was determined by XRD.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Information Gained: It is an excellent tool for identifying the functional groups present in a molecule.[19][20] For 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, one would expect to see characteristic absorptions for the nitrile (C≡N), carboxylic acid (C=O and O-H), and thiol (S-H) groups.

  • Synergy with XRD: FTIR provides rapid confirmation of the functional groups that are part of the crystal structure determined by XRD.

Elemental Analysis (CHNS)
  • Principle: This technique involves the combustion of a small amount of the sample to convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.[30][31][32]

  • Information Gained: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, from which the empirical formula can be calculated.[33][34]

  • Synergy with XRD: The empirical formula from elemental analysis should be consistent with the molecular formula determined from the single-crystal XRD structure.

Thermal Analysis (DSC/TGA)
  • Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[35][36][37][38][39]

  • Information Gained: DSC can determine the melting point, glass transitions, and identify polymorphic transitions. TGA can reveal thermal stability and decomposition patterns.

  • Synergy with XRD: Thermal analysis characterizes the bulk properties of the crystalline material analyzed by XRPD and can be used to study phase transitions between different crystalline forms.

Integrated Characterization Workflow

The logical flow of analysis ensures that each step builds upon the last, leading to a comprehensive and validated structural assignment.

Integrated_Workflow cluster_initial Initial Characterization cluster_hypothesis Structural Hypothesis cluster_confirmation Structural Confirmation & Bulk Analysis cluster_final Final Verified Structure synthesis Synthesized Compound spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) synthesis->spectroscopy elemental Elemental Analysis synthesis->elemental pxrd Powder XRD synthesis->pxrd proposed_structure Proposed Structure spectroscopy->proposed_structure elemental->proposed_structure sc_xrd Single-Crystal XRD proposed_structure->sc_xrd final_structure Unambiguous 3D Structure & Physicochemical Properties sc_xrd->final_structure thermal Thermal Analysis (DSC/TGA) pxrd->thermal pxrd->final_structure thermal->final_structure

Sources

A Methodological and Comparative Guide to the UV-Vis Absorption Spectra of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption characteristics of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. In the absence of direct, published spectra for this specific molecule, this document establishes a predictive framework grounded in the spectral properties of its constituent chromophores and structurally related analogs. We will explore the theoretical basis for its absorption, present a robust protocol for experimental determination, and compare its expected spectral features with known compounds, offering researchers a valuable resource for characterization and method development.

Theoretical Spectroscopic Profile: Deconstructing the Chromophore

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. The target molecule, 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, is a polysubstituted pyridine ring, presenting a complex system of chromophores and auxochromes that collectively determine its spectral signature.

  • Isonicotinic Acid Backbone: The core structure is isonicotinic acid (pyridine-4-carboxylic acid). Unsubstituted isonicotinic acid exhibits characteristic absorption maxima around 214 nm and 264 nm in an acidic mobile phase, corresponding to π→π* electronic transitions within the aromatic pyridine ring.[1]

  • Mercapto/Thione Group (-SH/C=S): The 2-mercapto substituent is the most significant contributor to the molecule's spectral properties. This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. The thione tautomer typically predominates in solution and introduces a low-energy n→π* transition, which is expected to produce a strong absorption band at a significantly longer wavelength (a bathochromic or "red" shift) compared to the parent pyridine. For instance, 2-mercaptonicotinic acid shows a distinct absorption maximum around 340 nm.[2]

  • Cyano Group (-C≡N): As an electron-withdrawing group, the cyano substituent acts as an auxochrome, modifying the energy of the electronic transitions. It typically extends the conjugation of the π-system, which can lead to further bathochromic shifts and potentially hyperchromic effects (increased absorption intensity).

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is an auxochrome that can cause a small bathochromic shift due to hyperconjugation but its electronic effect is minor compared to the other substituents.

Based on this analysis, we can predict that the primary absorption band for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid will be located well above 300 nm, dominated by the π→π* transition of the conjugated thione system.

Experimental Design for Spectral Acquisition

Acquiring a reliable UV-Vis spectrum for this compound requires careful consideration of environmental factors, particularly solvent choice and solution pH, which can dramatically alter the molecule's electronic state.

The Critical Influence of Solvent and pH

The choice of solvent can significantly impact the position and intensity of absorption bands.[3] Polar solvents can stabilize the ground state of polar molecules differently than the excited state, leading to shifts in λmax. For n→π* transitions (like that of the thione group), increasing solvent polarity typically causes a hypsochromic (blue) shift. For π→π* transitions, a bathochromic (red) shift is often observed.[4][5]

Furthermore, the target molecule possesses both an acidic carboxylic acid group and a thiol group, making its UV-Vis spectrum highly pH-dependent.[6] Deprotonation of the carboxylic acid or the thiol group will alter the electronic distribution within the molecule, leading to substantial changes in the absorption spectrum.[1][7] Therefore, buffered solutions are essential for reproducible measurements.

Recommended Experimental Workflow

A systematic approach is crucial for obtaining and validating the spectral data. The following workflow ensures reproducibility and provides a comprehensive characterization.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Select Solvents (e.g., Acetonitrile, Water, Ethanol) A->B D Prepare Dilutions in Selected Solvent/Buffer B->D C Prepare Buffer Series (e.g., pH 3, 7, 9) C->D E Record Blank Spectrum (Solvent/Buffer Only) D->E F Record Sample Spectrum (e.g., 200-600 nm) E->F G Identify λmax (Wavelength of Max Absorbance) F->G H Calculate Molar Absorptivity (ε) (Requires known concentration) G->H I Compare Spectra (Across different solvents/pH) G->I

Caption: Experimental workflow for UV-Vis spectral analysis.

Detailed Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable, UV-transparent solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane (non-polar), acetonitrile (polar aprotic), ethanol (polar protic), and water (polar protic)) to investigate solvatochromic effects. Ensure the compound is soluble in the chosen solvents.

  • pH Dependence Study: Prepare a series of aqueous buffer solutions (e.g., phosphate or citrate buffers) at various pH values (e.g., pH 3, 7, and 10).

  • Working Solution Preparation: Create dilute working solutions (typically in the 1-10 µg/mL range) from the stock solution in each selected solvent and buffer. The final absorbance should ideally be within the instrument's linear range (0.1 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent or buffer being used for the working solution. Place it in the spectrophotometer and record a baseline correction or "auto-zero."

  • Sample Measurement: Rinse the cuvette with the working solution before filling it. Place the sample cuvette in the spectrophotometer and scan across a wide wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

Comparative Analysis with Structural Analogs

By comparing the known spectral data of simpler, related molecules, we can refine our prediction for the λmax of the target compound.

CompoundKey Structural FeaturesReported λmax (nm)Source
Isonicotinic Acid Pyridine-4-carboxylic acid214, 264[1]
2-Mercaptonicotinic Acid Pyridine-3-carboxylic acid with a 2-mercapto group270, 340.8[2]
6-Mercaptonicotinic Acid Pyridine-3-carboxylic acid with a 6-mercapto group~240, ~345 (inferred from tautomer)[8]
Substituted Pyridinols Pyridine ring with hydroxyl/oxo groupsShifts depend on solvent and pH[4]

Analysis:

The data clearly show that the introduction of a mercapto group in the 2- or 6-position of the pyridine ring (adjacent to the nitrogen) results in a significant bathochromic shift, with a strong absorption band appearing around 340-345 nm.[2][8] This is due to the formation of the highly conjugated pyridinethione tautomer.

Prediction for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid:

Given that our target molecule contains the same 2-mercapto (2-thione) system, we can confidently predict its principal λmax will also be in the 340-360 nm range . The presence of the additional electron-withdrawing cyano group and the electron-donating isopropyl group will likely modulate this value slightly, but the dominant chromophore remains the pyridinethione core.

Alternative and Complementary Analytical Techniques

While UV-Vis spectroscopy is an excellent tool for quantification and for probing the electronic structure of a molecule, a full characterization requires a multi-technique approach.

G A Synthesized Compound (3-Cyano-6-isopropyl-2- mercaptoisonicotinic acid) B Mass Spectrometry (Confirms Molecular Weight) A->B Structural Confirmation C FTIR Spectroscopy (Confirms Functional Groups: -CN, C=O, C=S) A->C Structural Confirmation D NMR Spectroscopy (¹H, ¹³C) (Elucidates Full Structure) A->D Structural Confirmation E HPLC-UV (Assesses Purity & Provides Quantitative Data) A->E Purity & Quant. G Fully Characterized Reference Standard B->G C->G D->G E->G F UV-Vis Spectroscopy (Provides λmax & Molar Absorptivity for HPLC) F->E Method Dev.

Caption: Integrated analytical workflow for compound characterization.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV-Vis detector, HPLC is the gold standard for assessing the purity of the compound and for developing quantitative analytical methods. The λmax determined by standalone UV-Vis spectroscopy is used to set the detection wavelength in the HPLC method for optimal sensitivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For this molecule, one would expect to see characteristic stretching frequencies for the nitrile (-C≡N) around 2230-2210 cm⁻¹, the carboxylic acid carbonyl (C=O) around 1725-1700 cm⁻¹, and vibrations associated with the C=S bond and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous elucidation of the molecular structure, confirming the connectivity of all atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the accurate molecular weight of the compound, confirming its elemental composition.

References

  • UV/Vis + Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, magnetic, spectral, and antimicrobial studies of binary and ternary complexes of some transition metals with 2-mercaptonicotinic acid and amino acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 433-441.
  • ResearchGate. (n.d.). The pH dependence of UV–Vis spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Manna, K. S., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of 2-mercaptonicotinic.acid (2MNA). Retrieved from [Link]

  • PubChem. (n.d.). 6-Mercaptonicotinic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. This compound, by virtue of its distinct functional groups—a cyanide moiety, a mercaptan (thiol), and a pyridine core—necessitates a multi-faceted approach to its management as hazardous waste. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.

Part 1: Core Hazard Analysis and Immediate Safety Imperatives

Understanding the chemical personality of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is the foundation of its safe handling. Its structure presents a trifecta of hazards that cannot be addressed in isolation.

  • Pyridine Derivative: Pyridine and its derivatives are known to be irritants and are often flammable and toxic.[1][2] Waste containing these compounds must be treated as hazardous.[1][3]

  • Cyano Group (-CN): The presence of a cyano group introduces the significant risk of releasing highly toxic cyanide gas, particularly under acidic conditions.[4][5] Therefore, this waste must be rigorously segregated from acidic waste streams.[5][6]

  • Mercaptan Group (-SH): Mercaptans, or thiols, are notorious for their potent and unpleasant odors.[7] More critically, they are reactive and can be oxidized. Improper handling can lead to hazardous reactions, and their release into waterways is toxic to aquatic life.[7]

Given these intrinsic hazards, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) before beginning any work that could generate waste.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Work must be conducted in a certified chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[1][8]
Part 2: The Definitive Disposal Protocol: A Step-by-Step Workflow

The proper disposal of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is not merely a suggestion but a requirement governed by local, state, and federal regulations.[9][10] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation All materials contaminated with 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid—including neat compound, reaction mixtures, contaminated consumables (pipette tips, gloves, absorbent pads), and rinse aid—must be classified as hazardous waste.[10]

The cardinal rule for this waste stream is strict segregation . Do not mix this waste with any other chemical waste stream.[1][10] The potential for dangerous reactions is high.

Incompatibility Table:

Do NOT Mix WithRationale / Potential Hazard
Acids Reaction with the cyano group can generate highly toxic hydrogen cyanide gas.[4][5][6]
Bases Strong bases can cause violent or unexpected reactions.[9]
Oxidizing Agents Includes bleach (sodium hypochlorite), peroxides, and permanganates. Can cause a violent exothermic reaction with the mercaptan group.[7][9][11]
Reactive Wastes Keep separate from other reactive materials like sulfides or silanes.[4]

Step 2: Containerization Select a waste container that is compatible with all components of the waste.[10]

  • For liquid waste: Use a clearly marked, leak-proof container, such as a glass or high-density polyethylene (HDPE) bottle.[5][8] Ensure the container has a secure, tightly-fitting cap.[10][12]

  • For solid waste: Use a designated, sealable container or a heavy-duty plastic bag within a rigid outer container.

  • The container must never be filled beyond 90% of its capacity to allow for expansion.[12]

Step 3: Labeling Proper labeling is a regulatory and safety necessity. The waste container must be labeled clearly with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[10]

The label must also include:

  • The full chemical name: "3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid" and any other constituents in the waste mixture with their approximate percentages.[10]

  • The date accumulation started.

  • The name of the principal investigator or generator.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[10] This area must be under the control of the laboratory personnel. The container should be stored in secondary containment to mitigate potential leaks or spills.[5] Store away from heat, sunlight, and sources of ignition.[8][9]

Step 5: Final Disposal Do not pour this chemical waste down the drain under any circumstances.[4][8] The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] These professionals will ensure the waste is transported and disposed of via approved methods, which for this type of compound is typically high-temperature incineration.[3]

A Critical Warning on In-Lab Neutralization

While some laboratory protocols describe methods for neutralizing specific chemical classes, such as the oxidation of mercaptans with bleach[7], attempting such a procedure with a multi-functional molecule like 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is strongly discouraged . The addition of an oxidizing agent strong enough to neutralize the mercaptan odor could react violently and unpredictably with the cyano group or the pyridine ring, potentially leading to a runaway reaction or the release of toxic gases. The only safe procedure is segregation and professional disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.[2]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood.[8]

  • Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2][8] Do not use paper towels or other combustible materials. [2]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Label it appropriately and dispose of it following the protocol above.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Disposal Workflow Visualization

The following diagram outlines the mandatory decision-making process for the disposal of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid waste.

G start Waste Generation (3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Classify as Hazardous Waste & STRICTLY SEGREGATE ppe->segregate incompatibles Incompatible with: - Acids - Bases - Oxidizers segregate->incompatibles container Step 3: Collect in a Compatible, Capped Container (<90% Full) segregate->container label Step 4: Label Container 'HAZARDOUS WASTE' + Full Chemical Name & % container->label storage Step 5: Store in Secondary Containment in Satellite Accumulation Area label->storage ehs Step 6: Contact EHS or Licensed Waste Contractor for Pickup storage->ehs disposal Final Disposal (High-Temperature Incineration) ehs->disposal

Caption: Disposal workflow for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • Navigating the Safe Disposal of Mercaptan-Containing Waste: A Technical Guide. Benchchem.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide. Benchchem.
  • Chemical Waste (Guidance Note). University of Glasgow.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Understanding Mercaptans: Knowledge for Industrial Safety. Interscan Corporation.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Proper Disposal of Bis-Cyano-PEG5: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Common Name: ETHYL MERCAPTAN HAZARD SUMMARY. NJ.gov.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.